H-Cys(pMeOBzl)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPZSPJVMUCVAQ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-Cys(pMeOBzl)-OH: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH), a critical building block in modern peptide chemistry. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid L-cysteine, where the thiol group of the side chain is protected by a p-methoxybenzyl (pMeOBzl or Mob) group. This protection is crucial for preventing unwanted side reactions, such as oxidation and disulfide bond formation, during peptide synthesis. The p-methoxybenzyl group is classified as a semi-labile protecting group, typically removed under moderately acidic conditions.
The molecular structure of this compound is characterized by the L-cysteine backbone with the sulfur atom covalently bonded to the benzylic carbon of a p-methoxybenzyl group.
Structure:
Physicochemical Data
The following tables summarize the key quantitative data for both the unprotected and N-α-Fmoc protected forms of S-(p-methoxybenzyl)-L-cysteine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2544-31-2 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃S | [1] |
| Molecular Weight | 241.3 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 213 - 217 °C | [1] |
| Optical Rotation | [α]D²⁴ = +24 ± 1° (c=1 in 1N NaOH) | |
| Purity | ≥ 99% (by titration) |
Table 2: Physicochemical Properties of Fmoc-Cys(pMeOBzl)-OH
| Property | Value | Reference(s) |
| CAS Number | 141892-41-3 | |
| Molecular Formula | C₂₆H₂₅NO₅S | |
| Molecular Weight | 463.6 g/mol | |
| Appearance | White powder | |
| Melting Point | 138 - 144 °C | |
| Optical Rotation | [α]D²⁰ = -40 ± 2° (c=1 in DMF) | |
| Purity | ≥ 99% (by HPLC) |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid backbone (α-CH, β-CH₂), the p-methoxybenzyl group (aromatic protons, benzylic CH₂, and methoxy CH₃), and the amine and carboxylic acid protons. The aromatic protons will appear as two doublets in the aromatic region (around 6.8-7.2 ppm). The methoxy group will be a sharp singlet around 3.7-3.8 ppm. The benzylic protons will be a singlet around 3.6-3.7 ppm. The α-proton and β-protons of the cysteine backbone will be in the aliphatic region, with coupling patterns dependent on the solvent and pH.
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 170-175 ppm), the aromatic carbons (in the 114-160 ppm range), the α-carbon (around 55 ppm), the methoxy carbon (around 55 ppm), the benzylic carbon (around 36 ppm), and the β-carbon (around 35 ppm).
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 242.08. Common fragmentation patterns would involve the loss of the carboxylic acid group, the amine group, and cleavage of the C-S and S-C bonds of the side chain.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the S-alkylation of cysteine.
Materials:
-
L-cysteine
-
p-Methoxybenzyl chloride
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve L-cysteine in a 2M NaOH solution under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
In a separate flask, dissolve p-methoxybenzyl chloride in methanol.
-
Add the p-methoxybenzyl chloride solution dropwise to the L-cysteine solution with vigorous stirring, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 5-6 with 1M HCl.
-
A white precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water and then with diethyl ether.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure compound.
-
Dry the product under vacuum.
Caption: Workflow for the synthesis of this compound.
Application in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This compound is typically used in its N-α-Fmoc protected form, Fmoc-Cys(pMeOBzl)-OH, for incorporation into a peptide chain using Fmoc-SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Cys(pMeOBzl)-OH
-
Other required Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
DMF (solvent)
-
DCM (solvent)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Protocol for a single coupling cycle:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIEA, 6-10 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).
-
Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
References
The Strategic Role of H-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex peptides, particularly those containing multiple cysteine residues, is a cornerstone of modern drug discovery and development. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to orchestrate the precise formation of disulfide bonds. Among the arsenal of cysteine protecting groups, the p-methoxybenzyl (pMeOBzl) group, utilized in the form of H-Cys(pMeOBzl)-OH, offers a distinct set of properties that make it a valuable tool for peptide chemists. This technical guide provides an in-depth exploration of the role of this compound in SPPS, complete with quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.
Core Principles: The p-Methoxybenzyl Protecting Group
The p-methoxybenzyl (pMeOBzl or Mob) group is a benzyl-type protecting group for the sulfhydryl side chain of cysteine. Its utility in SPPS stems from its stability to the repetitive basic conditions of Fmoc deprotection and its lability to strong acids, typically trifluoroacetic acid (TFA), used for final cleavage from the resin. This acid lability, however, can be modulated, offering a degree of orthogonality in more complex synthetic strategies.
The primary advantages of employing this compound in SPPS include:
-
Acid Lability: The pMeOBzl group is readily cleaved during the final TFA "cocktail" treatment, yielding the free thiol necessary for disulfide bond formation or other modifications.
-
Reduced Racemization: Compared to the more sterically hindered trityl (Trt) protecting group, benzyl-type protecting groups like pMeOBzl have been shown to reduce the extent of racemization at the cysteine alpha-carbon during coupling reactions, particularly when using uronium- or phosphonium-based coupling reagents.
-
Orthogonality: While cleaved by strong acid, the pMeOBzl group exhibits greater stability to milder acidic conditions compared to highly acid-labile groups like 4-methoxytrityl (Mmt). This allows for selective deprotection strategies in the synthesis of peptides with multiple disulfide bonds.
Quantitative Data Presentation
The selection of a cysteine protecting group is a critical parameter in SPPS, influencing not only the final yield and purity of the peptide but also the potential for side reactions. The following tables summarize key quantitative data comparing the performance of the pMeOBzl (Mob) group with other commonly used cysteine protecting groups.
Table 1: Comparison of Racemization Levels of Various Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Coupling Conditions | Racemization (%) (d-Cys/l-Cys) | Reference |
| Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 8.0 | [1] |
| p-Methoxybenzyl (Mob) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 1.7 | [1] |
| Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 1.2 | [1] |
| 4,4'-Dimethoxydiphenylmethyl (Ddm) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.8 | [1] |
| 4-Methoxybenzyloxymethyl (MBom) | HCTU/6-Cl-HOBt/DIEA (1 min preactivation) | 0.4 | [1] |
Data is for the synthesis of the model peptide H-Gly-Cys-Phe-NH2. HCTU/6-Cl-HOBt/DIEA represents a common activating agent/base combination.
Table 2: Cleavage Conditions and Stability of Common Cysteine Protecting Groups
| Protecting Group | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to 1% TFA/DCM |
| Trityl (Trt) | 95% TFA with scavengers (e.g., TIS, H₂O) | Stable | Partially labile |
| p-Methoxybenzyl (pMeOBzl/Mob) | HF or high concentration of TFA with scavengers at elevated temperatures | Stable | Stable |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Stable | Stable |
| tert-Butyl (tBu) | Trifluoromethanesulfonic acid (TFMSA), PhS(O)Ph/CH₃SiCl₃ in TFA | Stable | Stable |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | Stable | Labile |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of Fmoc-Cys(pMeOBzl)-OH into a peptide sequence using manual Fmoc-SPPS, as well as its subsequent deprotection.
Protocol 1: Incorporation of Fmoc-Cys(pMeOBzl)-OH
This protocol outlines a single deprotection and coupling cycle on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
- Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Cys(pMeOBzl)-OH:
- In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
- The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage and Deprotection of a Cys(pMeOBzl)-Containing Peptide
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the pMeOBzl and other acid-labile side-chain protecting groups.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.
- Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
2. Cleavage Reaction:
- Prepare a fresh cleavage cocktail. For peptides containing Cys(pMeOBzl), a common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For more resistant benzyl-type protecting groups, heating or the use of stronger acids like HF may be necessary. For the synthesis of conotoxins containing Cys(Mob), treatment with TFA/TIS/H₂O (95:2.5:2.5) at 40-45°C for several hours has been reported to be effective.
- Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
- Agitate the mixture at room temperature (or elevated temperature if required) for 2-4 hours.
3. Peptide Precipitation and Isolation:
- Filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail or TFA.
- Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
- Centrifuge the ether suspension to pellet the peptide.
- Decant the ether.
- Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.
Mandatory Visualizations
Experimental Workflow for SPPS using this compound
References
H-Cys(pMeOBzl)-OH vs. Other Cysteine Protecting Groups: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol functionality of cysteine is a critical determinant in the successful solid-phase peptide synthesis (SPPS) of complex peptides and proteins. The p-methoxybenzyl (pMeOBzl) group offers a unique balance of stability and lability, positioning it as a valuable tool in the peptide chemist's arsenal. This technical guide provides a comprehensive comparison of H-Cys(pMeOBzl)-OH with other commonly employed cysteine protecting groups, focusing on quantitative data, detailed experimental protocols, and logical workflows to aid in the rational design of synthetic strategies.
Core Concepts in Cysteine Protection
The nucleophilic nature of the cysteine thiol group necessitates protection during peptide synthesis to prevent undesirable side reactions, including oxidation to disulfides, alkylation, and racemization. The ideal protecting group should be stable to the iterative conditions of peptide chain elongation (e.g., Fmoc deprotection and coupling) and selectively cleavable under conditions that do not compromise the integrity of the final peptide.
Comparative Analysis of Cysteine Protecting Groups
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, including the desired disulfide bond architecture and the presence of other sensitive residues. The following tables summarize the key characteristics and quantitative performance of pMeOBzl and other prevalent protecting groups.
Table 1: General Properties and Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Key Features |
| p-Methoxybenzyl | pMeOBzl, Mob | Strong acids (e.g., HF, TFMSA/TFA) with scavengers | Fmoc, Boc (partially) | More labile than Bzl, suitable for Boc-SPPS. |
| Trityl | Trt | Mild acids (e.g., TFA/scavengers) | Fmoc, Acm, StBu | Widely used in Fmoc-SPPS; bulky, can reduce racemization. |
| Acetamidomethyl | Acm | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Fmoc, Boc, Trt, tBu | Stable to strong acids; allows for purification of the protected peptide. |
| tert-Butyl | tBu | Strong acids (e.g., HF, TFMSA/TFA), Hg(OAc)₂ | Fmoc, Acm | Stable to TFA; useful for orthogonal protection strategies. |
| 4-Methoxytrityl | Mmt | Very mild acids (1-2% TFA in DCM) | Fmoc, Trt, Acm, tBu | Highly acid-labile; enables on-resin deprotection. |
| S-tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Fmoc, Boc, Trt, Acm | Stable to acids and bases; useful for on-resin disulfide bond formation. |
Table 2: Quantitative Comparison of Side Reactions
| Protecting Group | Racemization (%)* | Propensity for β-Elimination | Propensity for S-Alkylation |
| p-Methoxybenzyl (pMeOBzl) | Data not explicitly found, but generally considered moderate. | Moderate | Low |
| Trityl (Trt) | ~3.3 - 8.0 | Low | High (without proper scavengers) |
| Diphenylmethyl (Dpm) | ~1.2 - 6.8 | Low | Moderate |
| Tetrahydropyranyl (Thp) | ~0.74 | Low | Low |
| Acetamidomethyl (Acm) | Low | High | Low |
*Racemization rates are highly dependent on coupling conditions and sequence context. The values presented are indicative and sourced from comparative studies.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of cysteine protecting groups.
Protocol 1: Deprotection of this compound
This protocol describes the cleavage of the p-methoxybenzyl group from a cysteine-containing peptide, typically performed concurrently with cleavage from the resin in Boc-SPPS.
Materials:
-
Peptidyl-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers: p-cresol, p-thiocresol, thioanisole
-
Cold diethyl ether
-
Reaction vessel for HF or TFMSA cleavage
-
Extraction and precipitation apparatus
Procedure:
-
Place the dried peptidyl-resin in the reaction vessel.
-
Add the appropriate scavengers (e.g., for every 1g of resin, use 1 mL of thioanisole and 100 mg of p-cresol).
-
For HF cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin). Stir the mixture at 0°C for 1-2 hours.
-
For TFMSA/TFA cleavage: Prepare a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:9:1 v/v/v). Add the cocktail to the resin and stir at room temperature for 2-4 hours.
-
After the reaction is complete, remove the strong acid by evaporation under a stream of nitrogen (for HF) or by rotary evaporation (for TFA mixtures).
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
Protocol 2: On-Resin Deprotection of Cys(Mmt)
This protocol allows for the selective removal of the Mmt group on the solid support, enabling on-resin modification or disulfide bond formation.
Materials:
-
Peptidyl-resin containing a Cys(Mmt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Prepare a deprotection solution of 1-2% TFA and 2.5% TIS in DCM.
-
Treat the resin with the deprotection solution for 2-5 minutes. The appearance of a yellow color indicates the release of the Mmt cation. Repeat the treatment until the solution remains colorless.
-
Wash the resin thoroughly with DCM to remove the cleavage reagents.
-
Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM and then with DMF to prepare for the next synthetic step.
Protocol 3: Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine
This protocol describes the removal of the Acm group and subsequent oxidation to form a disulfide bond in solution.
Materials:
-
Acm-protected peptide
-
Aqueous acetic acid (e.g., 80%) or methanol
-
Iodine (I₂)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Slowly add a solution of iodine in the same solvent dropwise while stirring.
-
Continue adding iodine until a persistent yellow color of iodine remains, indicating the reaction is complete.
-
Quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.
-
Remove the solvent by lyophilization or evaporation.
-
Purify the cyclized peptide by HPLC.
Protocol 4: Reductive Cleavage of Cys(StBu)
This protocol details the removal of the StBu group using a reducing agent, which is useful for on-resin or in-solution applications.
Materials:
-
StBu-protected peptide (on-resin or in solution)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another suitable base
Procedure (On-Resin):
-
Swell the peptidyl-resin in DMF.
-
Prepare a deprotection solution of 50 mM DTT and 50 mM DIPEA in DMF.
-
Treat the resin with the deprotection solution and agitate at room temperature for 30-60 minutes.
-
Repeat the treatment with fresh deprotection solution.
-
Wash the resin thoroughly with DMF to remove the cleavage reagents.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate critical workflows and reaction pathways in cysteine-containing peptide synthesis.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of β-elimination side reaction at a C-terminal cysteine.
Caption: Orthogonal strategy for regioselective disulfide bond formation.
Conclusion
The selection of an appropriate cysteine protecting group is a critical decision in the design of a synthetic peptide strategy. This compound, with its moderate acid lability, serves as a valuable option, particularly in Boc-SPPS. For Fmoc-based strategies, the Trt group remains a workhorse for routine synthesis, while orthogonal protecting groups like Acm, Mmt, and StBu are indispensable for the synthesis of complex peptides with multiple, regioselectively defined disulfide bonds. A thorough understanding of the quantitative aspects of side reactions and the meticulous execution of deprotection protocols are paramount to achieving high yields of pure cysteine-containing peptides for research and drug development.
An In-Depth Technical Guide to Fmoc-Cys(pMeOBzl)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide chemistry, the synthesis of cysteine-containing peptides presents unique challenges due to the high reactivity of the thiol side chain. Effective protection of this functional group is paramount to prevent undesired side reactions, such as oxidation and disulfide scrambling, ensuring the desired peptide sequence is obtained with high purity and yield. Among the arsenal of cysteine-protecting groups available for Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Cys(pMeOBzl)-OH, where the thiol is protected by a para-methoxybenzyl (pMeOBzl) group, offers a distinct combination of stability and cleavage characteristics.
This technical guide provides a comprehensive overview of Fmoc-Cys(pMeOBzl)-OH, detailing its chemical properties, applications, and the experimental protocols for its successful incorporation into synthetic peptides. It is designed to be a valuable resource for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides for therapeutic, diagnostic, and research applications.
Core Concepts: The Role of the para-Methoxybenzyl (pMeOBzl) Protecting Group
The pMeOBzl group is a benzyl-type protecting group characterized by its moderate acid lability. Unlike the highly acid-labile trityl (Trt) group, which is cleaved under standard trifluoroacetic acid (TFA) conditions used for peptide cleavage from the resin, the pMeOBzl group requires stronger acidic conditions for its removal. This property makes Fmoc-Cys(pMeOBzl)-OH a valuable tool for specific synthetic strategies, such as the synthesis of peptides with multiple disulfide bonds where orthogonal protection is required.
The electron-donating methoxy group on the phenyl ring makes the pMeOBzl group more susceptible to acid cleavage compared to the unsubstituted benzyl (Bzl) group, yet it remains stable to the piperidine treatment used for Fmoc-group removal during SPPS.
Data Presentation: Comparative Analysis of Cysteine Protecting Groups
While specific quantitative data for the coupling efficiency and yield of Fmoc-Cys(pMeOBzl)-OH is not extensively documented in comparative studies, we can infer its performance based on data for other common cysteine protecting groups. The choice of protecting group significantly impacts the prevention of side reactions, most notably racemization.
| Protecting Group | Typical Racemization (%)* | Cleavage Conditions | Key Features |
| pMeOBzl | Not extensively reported, but expected to be moderate | Strong acid (e.g., HF or high concentration TFA with scavengers) | Stable to standard TFA cleavage, useful for orthogonal strategies. |
| Trityl (Trt) | 3.3 - 8.0 | Mild Acid (TFA) | Highly acid-labile, standard choice for routine SPPS. |
| Acetamidomethyl (Acm) | Low | Iodine, Silver (I) salts, Mercury (II) acetate | Stable to TFA, used for regioselective disulfide bond formation. |
| tert-Butyl (tBu) | Low | Stronger acid conditions or specific reagents | More stable than Trt to TFA. |
| Tetrahydropyranyl (Thp) | 0.74 | Mild Acid (TFA) | Low racemization, good solubility of protected peptide. |
| Diphenylmethyl (Dpm) | 1.2 - 6.8 | Mild Acid (TFA) | Alternative to Trt with slightly different lability. |
Racemization levels are highly dependent on coupling conditions, including the choice of coupling reagents, base, and temperature.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Fmoc-Cys(pMeOBzl)-OH
This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Cys(pMeOBzl)-OH:
-
In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HCTU, 3 equivalents) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIEA) (6 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
Protocol 2: Cleavage and Deprotection of the pMeOBzl Group
The removal of the pMeOBzl group requires stronger acidic conditions than the standard TFA cleavage cocktail used for Trt deprotection.
Reagents:
-
Cleavage Cocktail: A common cocktail for pMeOBzl removal is high concentration TFA with scavengers. A specific example includes a mixture of TFA, thioanisole, and 2,2'-dithiobis(5-nitropyridine) (DTNP). For complete deprotection of Cys(pMeOBzl), 2 equivalents of DTNP and the addition of thioanisole are often required.
-
Cold diethyl ether for peptide precipitation.
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
Precipitate the peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Mandatory Visualizations
Logical Workflow for Peptide Synthesis and Application
The following diagram illustrates a typical workflow from the synthesis of a cysteine-containing peptide using Fmoc-Cys(pMeOBzl)-OH to its application in a biological assay.
Caption: A generalized workflow from solid-phase synthesis to biological evaluation.
Experimental Workflow for Activity-Based Protein Profiling (ABPP)
Peptides containing a reactive cysteine residue, often synthesized using protecting groups like pMeOBzl, can be used as probes in activity-based protein profiling to identify and characterize enzyme activity in complex biological samples.
Caption: A workflow for using a cysteine-containing peptide probe in ABPP experiments.
Conclusion
Fmoc-Cys(pMeOBzl)-OH is a valuable reagent in the peptide chemist's toolkit, particularly for synthetic strategies that require an orthogonal cysteine protecting group. Its stability to standard Fmoc-SPPS conditions and its selective removal under stronger acidic conditions allow for the synthesis of complex peptides, including those with defined disulfide bridges. While direct quantitative comparisons with other protecting groups are not always available, a thorough understanding of its chemical properties and the appropriate experimental protocols, as outlined in this guide, will enable researchers to successfully incorporate this versatile building block into their synthetic targets, advancing research and drug discovery efforts.
Spectral Data and Experimental Protocols for S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH)
This technical guide provides a comprehensive overview of the spectral data and experimental procedures for the cysteine derivative, S-(p-methoxybenzyl)-L-cysteine (H-Cys(pMeOBzl)-OH). This compound is a crucial building block in peptide synthesis, particularly in the development of therapeutic peptides where the p-methoxybenzyl group serves as a readily cleavable protecting group for the thiol functionality of cysteine. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Spectral Data
The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a close derivative, S-p-Methoxybenzyl cysteine methyl ester hydrochloride. While not the free acid, this data provides a close approximation of the expected spectral characteristics of this compound.
¹H NMR Data
Table 1: ¹H NMR Spectral Data for S-p-Methoxybenzyl cysteine methyl ester hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.23 | d, J = 8.4 Hz | 2H, Aromatic (C'3-H, C'5-H) |
| 6.85 | d, J = 8.4 Hz | 2H, Aromatic (C'2-H, C'6-H) |
| 3.79 | s | 3H, Methoxy (C'4-OCH₃) |
| 3.73 | s | 3H, Ester Methyl (COOCH₃) |
| 3.69 | s | 2H, Benzyl CH₂ (C'7-H) |
| 3.30–3.39 | m | 1H, α-CH |
| 2.67–3.16 | m | 2H, β-CH₂ |
Note: Data is for the methyl ester hydrochloride derivative as reported in the Journal of Applied Research and Technology (2017).[1]
¹³C NMR Data
Table 2: ¹³C NMR Spectral Data for S-p-Methoxybenzyl cysteine methyl ester hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| 174.03 | Ester Carbonyl (C=O) |
| 158.55 | Aromatic C'4-O |
| 130.14 | Aromatic C'1 |
| 129.98 | Aromatic C'2, C'6 |
| 113.92 | Aromatic C'3, C'5 |
| 60.55 | Ester Methoxy (COOCH₃) |
| 55.29 | Methoxy (C'4-OCH₃) |
| 53.27 | α-Carbon |
| 36.18 | Benzyl CH₂ (C'7) |
| 34.25 | β-Carbon |
Note: Data is for the methyl ester hydrochloride derivative as reported in the Journal of Applied Research and Technology (2017).[1]
Mass Spectrometry Data
A representative mass spectrum for this compound would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Ion |
| 242.08 | [M+H]⁺ |
| 264.06 | [M+Na]⁺ |
Experimental Protocols
The following section details the synthetic procedure for a closely related compound, S-p-methoxybenzyl cysteine methyl ester hydrochloride, which can be adapted for the synthesis of this compound.
Synthesis of S-p-Methoxybenzyl cysteine methyl ester hydrochloride[1]
A solution of 4-methoxybenzyl chloride (5.8 g, 37 mmol) in dichloromethane (250 mL) was added dropwise to a solution of L-cysteine (5 g, 37 mmol) in a mixture of trifluoroacetic acid (45 mL) and dichloromethane (250 mL) at 0 °C over a period of 1 hour. The reaction mixture was then stirred for 2 hours at room temperature. Following this, methanol (150 mL) and water (500 mL) were added. The layers were separated, and the organic layer was re-extracted with water (100 mL). The combined aqueous layers were washed with dichloromethane, filtered, and the solvents were removed under reduced pressure to yield the product.
Workflow and Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflow of the synthesis and analysis process, as well as a conceptual representation of a signaling pathway where a cysteine-containing peptide might be involved.
Synthesis and Analysis Workflow
Caption: Workflow for the synthesis and spectral analysis of this compound.
Conceptual Signaling Pathway Involvement
Caption: Conceptual diagram of a signaling pathway involving a cysteine-containing peptide.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Cys(pMeOBzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-α-Fmoc-S-p-methoxybenzyl-L-cysteine (Fmoc-Cys(pMeOBzl)-OH) in solid-phase peptide synthesis (SPPS). The p-methoxybenzyl (pMeOBzl or Mob) protecting group for the cysteine thiol offers a unique stability profile, making it a valuable tool for specific synthetic strategies in peptide chemistry.
Introduction
Fmoc-Cys(pMeOBzl)-OH is a derivative of the amino acid cysteine used in Fmoc-based solid-phase peptide synthesis. The Fmoc group on the α-amine provides temporary protection and is removed at each cycle of peptide elongation, while the p-methoxybenzyl group protects the reactive thiol side chain. The pMeOBzl group is stable to the mildly basic conditions used for Fmoc removal (e.g., piperidine) but can be cleaved under specific acidic conditions, allowing for its strategic use in the synthesis of complex peptides, including those with multiple disulfide bonds.
Chemical Properties
| Property | Value |
| Synonyms | Fmoc-Cys(Mob)-OH, Fmoc-S-(4-methoxybenzyl)-L-cysteine |
| Molecular Formula | C₂₆H₂₅NO₅S |
| Molecular Weight | 463.55 g/mol |
Key Applications
The primary application of Fmoc-Cys(pMeOBzl)-OH in Fmoc/tBu-based SPPS is to provide an orthogonal level of cysteine protection. Its stability to standard trifluoroacetic acid (TFA) cleavage cocktails allows for the synthesis of peptides where the Cys(pMeOBzl) residue remains protected after cleavage from the resin. This is particularly useful for:
-
Regioselective Disulfide Bond Formation: In conjunction with other cysteine protecting groups of varying lability (e.g., Trityl), the pMeOBzl group enables the controlled and sequential formation of multiple disulfide bridges.
-
Synthesis of Protected Peptide Fragments: For convergent synthesis strategies, peptide fragments can be synthesized with Cys(pMeOBzl) protection, purified, and then used in fragment condensation reactions.
-
Post-synthesis Modification: The protected cysteine can be carried through the synthesis and initial purification, with the pMeOBzl group being removed at a later stage to allow for specific modifications of the thiol group.
Potential Side Reactions and Mitigation
The use of cysteine derivatives in SPPS is associated with several potential side reactions. Understanding and mitigating these is crucial for obtaining a high-purity final product.
| Side Reaction | Description | Mitigation Strategies |
| Racemization | Loss of stereochemical integrity at the α-carbon of the cysteine residue during activation and coupling. This is a significant concern with base-mediated coupling reagents. | Utilize coupling methods that proceed under acidic or neutral conditions, such as those employing carbodiimides (e.g., DIC) with additives like HOBt or OxymaPure. Avoid prolonged pre-activation times. |
| Oxidation | The unprotected thiol group is susceptible to oxidation, leading to the formation of unwanted disulfide bonds (dimers or oligomers). | While the pMeOBzl group protects the thiol during synthesis, oxidation can occur after its removal. Use reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during and after cleavage.[1] |
| S-Alkylation | Unintentional alkylation of the reactive thiol group by carbocations generated during cleavage, particularly from resin linkers like the Wang linker. | Use a scavenger-rich cleavage cocktail containing reagents like triisopropylsilane (TIS) and water.[1] |
| β-Elimination | Base-catalyzed elimination of the protected sulfhydryl group, especially at the C-terminus, to form a dehydroalanine residue, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct. | Minimize piperidine exposure time during Fmoc deprotection. The use of sterically bulky protecting groups can also reduce this side reaction. |
Comparative Racemization Data
| Fmoc-Cysteine Derivative | Protecting Group | Coupling Conditions | Racemization (%) |
| Fmoc-Cys(Bzl)-OH | Benzyl (Bzl) | HCTU/6-Cl-HOBt/DIEA | 5.3[2] |
| Fmoc-Cys(Trt)-OH | Trityl (Trt) | HCTU/6-Cl-HOBt/DIEA | 8.0[2] |
| Fmoc-Cys(Dpm)-OH | Diphenylmethyl (Dpm) | HCTU/6-Cl-HOBt/DIEA | 1.2 |
| Fmoc-Cys(Thp)-OH | Tetrahydropyranyl (Thp) | DIPCDI/Oxyma | 0.74 |
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Cys(pMeOBzl)-OH in manual Fmoc-SPPS. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(pMeOBzl)-OH
This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
- Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes at room temperature.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of Fmoc-Cys(pMeOBzl)-OH:
- In a separate vial, dissolve Fmoc-Cys(pMeOBzl)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture at room temperature for 1-2 hours.
- To monitor the completion of the coupling reaction, a small sample of resin can be taken and tested with a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.
Protocol 2: Cleavage of the Peptide from the Resin
A. Cleavage with Retention of the S-pMeOBzl Group (Standard TFA Cleavage):
This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide, Wang) while leaving the pMeOBzl group intact.
1. Resin Preparation:
- Wash the final peptide-resin with DCM (5 times) to remove residual DMF and dry it under vacuum for at least 1 hour.
2. Cleavage Cocktail Preparation:
- In a fume hood, prepare a cleavage cocktail. A common choice is Reagent B: TFA/Water/Phenol/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.
3. Cleavage Reaction:
- Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.
- Agitate the mixture at room temperature for 2-4 hours.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh cleavage cocktail or TFA.
- Combine the filtrates and precipitate the peptide by adding it to a large volume of cold diethyl ether (approximately 10-fold excess).
- Centrifuge the mixture to pellet the precipitated peptide.
- Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
- Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
B. Cleavage with Removal of the S-pMeOBzl Group:
Removal of the pMeOBzl group typically requires harsher acidic conditions than standard TFA cleavage or the use of specific reagents.
1. Cleavage using a DTNP-containing Cocktail:
- Prepare a cleavage cocktail of TFA containing 2 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP) and thioanisole.
- Add the cocktail to the dried peptide-resin.
- Agitate the mixture at room temperature for 2-4 hours.
- Follow the peptide precipitation and isolation steps as described in Protocol 2A.
Visualizations
Experimental Workflow
Caption: Standard workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure of Fmoc-Cys(pMeOBzl)-OH
Caption: Chemical structure of Fmoc-Cys(pMeOBzl)-OH.
References
Cleavage of p-Methoxybenzyl (pMeOBzl) Group from Cysteine Residues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of the p-methoxybenzyl (pMeOBzl) protecting group from cysteine residues. The pMeOBzl group is a commonly used protecting group for the thiol side chain of cysteine in peptide synthesis. Its removal is a critical step in obtaining the final, deprotected peptide. This guide outlines various deprotection methods, with a focus on reagent selection, reaction conditions, and potential side reactions.
Introduction
The thiol group of cysteine is highly reactive and prone to oxidation and other side reactions during peptide synthesis. Protection of this functional group is therefore essential. The p-methoxybenzyl (pMeOBzl) group is an acid-labile protecting group frequently employed for this purpose. Complete and clean removal of the pMeOBzl group is crucial for obtaining a high yield of the desired peptide with a free thiol group, which is often required for disulfide bond formation, conjugation, or biological activity.
The cleavage of the pMeOBzl group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). However, the efficiency of this process and the prevention of side reactions are highly dependent on the composition of the cleavage cocktail, including the choice of scavengers and other reagents.
Deprotection Methods and Quantitative Data
Several methods have been developed for the cleavage of the pMeOBzl group from cysteine residues. The choice of method depends on the specific peptide sequence, the presence of other sensitive residues, and the desired final product. Below is a summary of common deprotection cocktails and their key parameters.
| Method | Reagents | Key Parameters | Efficacy & Remarks |
| Method 1: DTNP/TFA/Thioanisole | 2,2′-dithiobis(5-nitropyridine) (DTNP), Trifluoroacetic acid (TFA), Thioanisole | 2 equivalents of DTNP are required for complete deprotection. Thioanisole is essential for the reaction with cysteine.[1][2] | This method results in the formation of a mixed disulfide between the cysteine thiol and 5-nitro-2-thiopyridine.[1] The disulfide bond is more electrophilic due to the protonation of the pyridine nitrogen in TFA.[1][2] |
| Method 2: DTP/TFA/Thioanisole | 2,2′-dithiodipyridine (DTP), Trifluoroacetic acid (TFA), Thioanisole | Requires > 6 equivalents of DTP for complete removal. | DTP is a less robust deprotection reagent compared to DTNP. |
| Method 3: Strong Acid Cleavage | Trifluoroacetic acid (TFA) or Hydrogen Fluoride (HF) | High concentrations of TFA or HF, long reaction times, and elevated temperatures are often necessary for complete removal. | Harsh conditions can lead to side reactions. Partial deprotection (~10%) can occur with extended TFA treatment at 0°C. |
| Method 4: TFA/Silane/Thioanisole | Trifluoroacetic acid (TFA), Triethylsilane (TES), Thioanisole | Reaction at 40°C for 4 hours. | This "one-pot" method has been shown to be efficient for the related selenocysteine and suggests a gentle and facile approach for cysteine deprotection. |
| Method 5: TFA with Scavengers | Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) | A common cleavage cocktail is 92.5% TFA, 2.5% TIS, 2.5% water, and 2.5% EDT. | TIS is effective at quenching the pMeOBzl cation, preventing side reactions. EDT helps to keep the cysteine in a reduced state. |
Experimental Protocols
Method 1: Cleavage using DTNP/TFA/Thioanisole
This protocol is suitable for the deprotection of pMeOBzl-protected cysteine residues, particularly when a subsequent reaction involving the activated thiol is desired.
Materials:
-
pMeOBzl-protected peptide
-
2,2′-dithiobis(5-nitropyridine) (DTNP)
-
Trifluoroacetic acid (TFA), reagent grade
-
Thioanisole
-
Anhydrous diethyl ether
-
Centrifuge tubes
-
HPLC system for analysis
Procedure:
-
Dissolve the lyophilized pMeOBzl-protected peptide in a cleavage cocktail consisting of TFA and thioanisole (e.g., 97.5:2.5 v/v).
-
Add 2 equivalents of DTNP to the peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.
-
Upon completion, precipitate the deprotected peptide by adding cold anhydrous diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide pellet under vacuum.
-
Analyze the final product by HPLC and mass spectrometry.
Method 4: Cleavage using TFA/TES/Thioanisole
This protocol offers a gentle and efficient one-pot deprotection method.
Materials:
-
pMeOBzl-protected peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
Triethylsilane (TES)
-
Thioanisole
-
Anhydrous diethyl ether
-
Water bath or heating block
-
Centrifuge tubes
-
HPLC system for analysis
Procedure:
-
Prepare a cleavage cocktail of TFA/TES/thioanisole (e.g., 96:2:2 v/v/v).
-
Add the cleavage cocktail to the pMeOBzl-protected peptide.
-
Incubate the reaction mixture at 40°C for 4 hours.
-
Monitor the reaction progress by HPLC.
-
After completion, precipitate the peptide by adding cold anhydrous diethyl ether.
-
Centrifuge the mixture and decant the supernatant.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the resulting peptide under vacuum.
-
Confirm the identity and purity of the deprotected peptide using HPLC and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the cleavage of the pMeOBzl group from a cysteine residue followed by analysis.
Caption: General workflow for pMeOBzl group cleavage from cysteine.
Potential Side Reactions and Mitigation
Several side reactions can occur during the cleavage of the pMeOBzl group. Understanding and mitigating these is crucial for obtaining a high-purity product.
-
Oxidation: The free thiol group is susceptible to oxidation, leading to the formation of disulfide bonds (inter- or intramolecular) or further oxidation to sulfenic, sulfinic, and sulfonic acids.
-
Mitigation: The use of reducing agents like 1,2-ethanedithiol (EDT) in the cleavage cocktail can help maintain the cysteine in its reduced state.
-
-
Re-alkylation: The cleaved p-methoxybenzyl cation is electrophilic and can re-alkylate other nucleophilic residues, such as tryptophan or the deprotected cysteine itself.
-
Mitigation: Scavengers like triisopropylsilane (TIS) or thioanisole are essential to trap the carbocation. TIS is highly effective in irreversibly converting the trityl cation (structurally similar to the pMeOBzl cation) to triphenylmethane.
-
-
Incomplete Deprotection: Harsh conditions may be required for complete removal of the pMeOBzl group, but this can also lead to degradation of the peptide.
-
Mitigation: Optimization of reaction time, temperature, and reagent concentrations is critical. The choice of a more efficient cleavage cocktail, such as those containing silanes, can promote complete removal under milder conditions.
-
-
Formation of 3-(1-piperidinyl)alanine: This side product can form with C-terminal cysteine residues during Fmoc-based solid-phase peptide synthesis due to base-catalyzed elimination.
-
Mitigation: While this is a side reaction related to the synthesis rather than cleavage, being aware of its potential presence in the crude product is important for purification strategies.
-
The following diagram illustrates the relationship between the desired deprotection reaction and potential side reactions.
Caption: Deprotection pathway and potential side reactions.
Conclusion
The successful cleavage of the pMeOBzl group from cysteine residues is a critical step in peptide synthesis. Careful selection of the deprotection method and optimization of the reaction conditions are paramount to achieving high yields of the desired product while minimizing side reactions. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively deprotect pMeOBzl-cysteine containing peptides. For any new peptide, it is always recommended to perform a small-scale trial to optimize the cleavage conditions.
References
Application Notes and Protocols for the Use of H-Cys(pMeOBzl)-OH in Boc-SPPS Workflows
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of Nα-Boc-S-(p-methoxybenzyl)-L-cysteine, commonly referred to as Boc-Cys(pMeOBzl)-OH or Boc-Cys(Mob)-OH, in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. The p-methoxybenzyl (pMeOBzl or Mob) protecting group is a valuable tool for the protection of the cysteine sulfhydryl group, offering specific advantages in peptide synthesis campaigns.
Introduction
In Boc-based solid-phase peptide synthesis (Boc-SPPS), the selection of an appropriate side-chain protecting group for cysteine is critical to prevent unwanted side reactions, such as oxidation and alkylation, and to ensure the synthesis of the target peptide in high purity. The p-methoxybenzyl group is an acid-labile protecting group cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.[1][2] Its stability to the moderately acidic conditions used for the repetitive removal of the Nα-Boc group makes it a suitable choice for the synthesis of complex and longer peptides.[1]
Advantages of H-Cys(pMeOBzl)-OH in Boc-SPPS
-
Acid Lability: The pMeOBzl group is readily cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are standard final cleavage reagents in Boc-SPPS.[1][2]
-
Stability to Boc Deprotection: The pMeOBzl group exhibits greater stability towards the repetitive treatments with trifluoroacetic acid (TFA) used for Nα-Boc deprotection compared to the unsubstituted benzyl (Bzl) group. This minimizes premature deprotection of the cysteine side chain during the synthesis of long peptide sequences.
-
Compatibility: It is compatible with the overall Boc/Bzl strategy, where benzyl-based protecting groups are used for other amino acid side chains.
Key Considerations
-
Strong Acid Cleavage: The use of hazardous reagents like HF requires specialized equipment and safety precautions.
-
Scavengers: During the final cleavage, carbocations are generated from the protecting group and the resin linker. These can lead to side reactions with nucleophilic amino acid residues such as cysteine and tryptophan. The addition of scavengers to the cleavage cocktail is essential to prevent the formation of these byproducts.
-
Oxidation: The deprotected cysteine thiol is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or other oxidized species. Careful handling of the cleaved peptide is necessary.
Quantitative Data Summary
While specific, standardized quantitative data for the coupling efficiency of Boc-Cys(pMeOBzl)-OH can be sequence-dependent, the following table summarizes its performance characteristics based on established principles of peptide chemistry.
| Performance Parameter | This compound | Key Considerations |
| Coupling Efficiency | Generally high with standard coupling reagents (e.g., HBTU, DIC/HOBt). | As with other bulky amino acids, monitoring of the coupling reaction (e.g., via Kaiser test) is recommended to ensure completion. |
| Stability to Nα-Boc Deprotection | High stability to repeated treatments with ~50% TFA in DCM. | More stable than the Bzl group, making it suitable for longer peptide syntheses. |
| Final Cleavage Conditions | Anhydrous HF or TFMSA. | Requires specialized equipment and stringent safety protocols. |
| Potential Side Reactions | S-alkylation by carbocations during cleavage. | Mitigated by the use of appropriate scavengers in the cleavage cocktail. |
| Final Peptide Purity | High purity achievable with optimized protocols. | Dependent on efficient coupling, complete deprotection, and effective scavenging during cleavage. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using a manual Boc-SPPS workflow.
Diagram of the Boc-SPPS Workflow
References
Application Notes and Protocols for Regioselective Disulfide Bond Formation Using p-Methoxybenzyl (pMeOBzl) Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise formation of disulfide bonds is a critical step in the chemical synthesis of many biologically active peptides and proteins. These bonds are essential for maintaining the correct three-dimensional structure, which in turn dictates their function and stability. Regioselective disulfide bond formation, the controlled linkage of specific cysteine residues in a polypeptide chain containing multiple cysteines, is a significant challenge in peptide chemistry. This document provides detailed application notes and protocols for the use of the p-methoxybenzyl (pMeOBzl), also known as methoxybenzyl (Mob), protecting group in orthogonal strategies to achieve regioselective disulfide bond formation. The pMeOBzl group offers a distinct advantage due to its cleavage conditions, which are orthogonal to several other commonly used cysteine protecting groups, making it a valuable tool in the synthesis of complex peptides such as conotoxins and other therapeutic peptides.[1][2][3]
Principle of Orthogonal Protection
The successful regioselective formation of multiple disulfide bonds hinges on the concept of "orthogonality" in protecting group chemistry.[4] An orthogonal set of protecting groups is one in which each type of group can be selectively removed under a specific set of conditions without affecting the others.[4] This allows for the stepwise deprotection of pairs of cysteine residues and their subsequent oxidation to form disulfide bonds in a controlled manner. The pMeOBzl group is a key component of such strategies, often used in combination with groups like trityl (Trt) and acetamidomethyl (Acm).
Data Presentation: Comparison of Common Cysteine Protecting Groups
The selection of an appropriate set of orthogonal protecting groups is crucial for the successful synthesis of peptides with multiple disulfide bonds. The following table summarizes the properties of pMeOBzl and other commonly used cysteine protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Key Applications |
| p-Methoxybenzyl | pMeOBzl, Mob | Strong acid (e.g., TFA/TIS/H₂O at elevated temperatures, HF, TFMSA) | Stable to mild acid (e.g., dilute TFA) and iodine oxidation | Regioselective formation of multiple disulfide bonds in combination with more labile groups. |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), Iodine | Labile to strong acid, stable to iodine (in some conditions) | Formation of the first disulfide bond on-resin or in solution. |
| Acetamidomethyl | Acm | Iodine, Silver (I) salts, Mercury (II) salts | Stable to strong and mild acids | Formation of a second or third disulfide bond after removal of acid-labile groups. |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA) | Stable to mild acid and iodine | Used in combination with other acid-labile groups for regioselective formation. |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Very acid-labile | On-resin deprotection for subsequent disulfide bond formation. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a peptide with three disulfide bonds using an orthogonal protection strategy employing Trt, Acm, and pMeOBzl protecting groups. This is exemplified by the synthesis of conotoxins.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the synthesis of the linear peptide on a solid support using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(pMeOBzl)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HCTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 equivalents) using a coupling reagent like HCTU (4 equivalents) and DIEA (8 equivalents) in DMF for 40 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence, incorporating the orthogonally protected cysteine residues at the desired positions.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection (except for Acm and pMeOBzl): Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (including Trt) by treating the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purification: Purify the linear peptide with free thiols (from the deprotected Trt groups) and intact Acm and pMeOBzl groups by reverse-phase HPLC (RP-HPLC).
Protocol 2: Regioselective Disulfide Bond Formation
This protocol describes the sequential formation of the three disulfide bonds.
Materials and Reagents:
-
Purified linear peptide (from Protocol 1)
-
4,4'-Dipyridyl disulfide (DTDP)
-
Methanol
-
Acetonitrile (ACN)
-
Water
-
Iodine (I₂)
-
Acetic acid
-
Ascorbic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
Procedure:
Step 1: Formation of the First Disulfide Bond (Trt-deprotected Cysteines)
-
Dissolve the purified linear peptide in a water/acetonitrile mixture at a concentration of 2 mg/mL.
-
Dissolve DTDP in a small amount of methanol and add it dropwise to the peptide solution under neutral pH conditions.
-
Monitor the reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within 1-2 hours.
-
Purify the mono-disulfide-bridged peptide by RP-HPLC and lyophilize. A yield of approximately 70-75% can be expected for this step.
Step 2: Formation of the Second Disulfide Bond (Acm-protected Cysteines)
-
Dissolve the purified mono-disulfide peptide in a suitable solvent system (e.g., 90% aqueous acetic acid or a water/acetonitrile mixture).
-
Add a solution of iodine (I₂) in the same solvent dropwise until a persistent yellow color is observed.
-
Allow the reaction to proceed for 1-2 hours, monitoring by RP-HPLC.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Purify the di-disulfide-bridged peptide by RP-HPLC and lyophilize. This step typically proceeds with a high yield of around 90%.
Step 3: Formation of the Third Disulfide Bond (pMeOBzl-protected Cysteines)
-
Dissolve the purified di-disulfide peptide in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Incubate the solution at 45°C for 18 hours to remove the pMeOBzl protecting groups.
-
Monitor the deprotection by mass spectrometry.
-
After deprotection, dilute the reaction mixture with a water/acetonitrile solution.
-
Add a small amount of iodine to catalyze the formation of the final disulfide bond.
-
Purify the final, fully folded peptide with three disulfide bonds by RP-HPLC. The overall yield for the synthesis of conotoxins using this strategy is reported to be in the range of 20-30%.
Visualizations
Signaling Pathways and Logical Relationships
The regioselective formation of disulfide bonds is a key chemical strategy that enables the synthesis of complex therapeutic peptides. The following diagram illustrates the logical workflow from peptide design to the final folded product.
Caption: Logical workflow for regioselective peptide synthesis.
Experimental Workflow
The following diagram details the experimental workflow for the synthesis and purification of a peptide with three regioselectively formed disulfide bonds.
Caption: Detailed experimental workflow for peptide synthesis.
Chemical Reaction Scheme
The following diagram illustrates the chemical strategy for the regioselective formation of three disulfide bonds using the orthogonal protection scheme of Trt, Acm, and pMeOBzl.
Caption: Orthogonal protection strategy for disulfide bonds.
References
- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Peptide Drugs: Discovery and Development Explained [amsbiopharma.com]
Application Notes and Protocols for H-Cys(pMeOBzl)-OH in the Synthesis of Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of cysteine residues is fundamental to the synthesis of complex peptides, particularly those with specific structural and functional requirements such as disulfide bridges. The selection of an appropriate thiol protecting group is a critical determinant of success in solid-phase peptide synthesis (SPPS). H-Cys(pMeOBzl)-OH, also known as S-p-methoxybenzyl-L-cysteine, is a widely utilized amino acid derivative for this purpose. The p-methoxybenzyl (Mob) group offers a unique level of acid lability, providing strategic advantages in the synthesis of intricate peptide structures.
The pMeOBzl group is more stable to trifluoroacetic acid (TFA) than the highly labile trityl (Trt) group, yet it can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), making it particularly suitable for Boc-based SPPS.[1][2] In Fmoc-based SPPS, its stability to the repetitive piperidine treatments used for Fmoc group removal allows for its use as a stable protecting group for subsequent specific deprotection and disulfide bond formation.[1] This attribute is invaluable for achieving regioselective disulfide bond formation in peptides containing multiple cysteine residues.[3]
Key Applications:
-
Synthesis of Peptides with Multiple Disulfide Bonds: The differential acid lability of the pMeOBzl group compared to other protecting groups like trityl (Trt) and acetamidomethyl (Acm) allows for orthogonal protection strategies. This enables the sequential and controlled formation of specific disulfide bridges, which is crucial for the correct folding and biological activity of many complex peptides.[3]
-
Boc Solid-Phase Peptide Synthesis (SPPS): this compound is a standard choice for introducing cysteine in Boc-SPPS. The Mob group is sufficiently stable to the repetitive TFA treatments used for the removal of the Nα-Boc group but is readily cleaved during the final HF deprotection step.
-
Synthesis of Peptides Containing Cysteine Sulfinic Acid: A novel application involves the oxidation of the Cys(Mob) residue within a peptide to the corresponding sulfone, followed by deprotection under strongly acidic conditions to yield a peptide containing cysteine sulfinic acid, a significant post-translational modification.
-
Drug Development: The ability to synthesize complex, correctly folded peptides is paramount in drug discovery. This compound is instrumental in the synthesis of peptide-based therapeutics, including antibody-drug conjugates (ADCs) where cysteine residues are key conjugation sites.
Quantitative Data Summary
The following table summarizes the relative stability of various cysteine protecting groups to different acidic reagents, which is crucial for planning orthogonal synthesis strategies.
| Protecting Group | Reagent | Conditions | Extent of Deprotection | Reference |
| p-methoxybenzyl (Mob) | 50% TFA in DCM | 23 h, 24 °C | Significant | |
| p-methoxybenzyl (Mob) | Neat TFA | 12 h, 37 °C | Partial | |
| 3,4-dimethylbenzyl (DMB) | 50% TFA in DCM | 23 h, 24 °C | 0.2% | |
| Trityl (Trt) | Standard TFA cleavage cocktail | 2-3 h, RT | Complete | |
| tert-butyl (But) | Neat TFA | - | ~20% | |
| Acetamidomethyl (Acm) | Neat TFA | 12 h, 37 °C | No reduction |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the standard procedure for coupling this compound during Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection of Peptides Containing Cys(pMeOBzl)
This protocol describes the final cleavage of the peptide from the resin and the removal of the pMeOBzl protecting group using strong acid. This method is typically used in Boc-SPPS or for the final deprotection step in Fmoc-SPPS when a strong acid is required.
Materials:
-
Peptidyl-resin containing Cys(pMeOBzl)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole, cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure (using HF):
-
Resin Preparation: Thoroughly dry the peptidyl-resin under vacuum.
-
Cleavage Cocktail Preparation: In a cooled HF apparatus, add the appropriate scavengers (e.g., anisole or a mixture of scavengers).
-
HF Cleavage:
-
Add the dry peptidyl-resin to the HF apparatus.
-
Carefully distill anhydrous HF into the reaction vessel at -78 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
-
HF Evaporation: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Filter the ether suspension to collect the peptide and resin.
-
Extract the peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid or acetonitrile/water).
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.
Visualizations
Caption: General workflow for the synthesis of a complex peptide using this compound in Fmoc-SPPS.
Caption: Logical workflow for regioselective disulfide bond formation using an orthogonal protection strategy.
References
Application Notes and Protocols for the Selective Deprotection of the p-Methoxybenzyl (pMeOBzl) Group
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (PMB or MPM) group is a versatile and widely utilized protecting group for hydroxyl functions in organic synthesis. Its popularity stems from its relative stability under a range of conditions and, most importantly, the diverse and selective methods available for its removal. This allows for its deprotection in the presence of other sensitive functional groups and protecting groups, a critical aspect in the synthesis of complex molecules.[1][2]
These notes provide a comprehensive overview of the most common and effective methods for the selective deprotection of p-methoxybenzyl ethers, complete with detailed experimental protocols and comparative data.
Oxidative Cleavage
Oxidative methods are highly favored for their mildness and high selectivity, particularly for the deprotection of PMB ethers in the presence of other benzyl-type protecting groups.[1] The electron-donating methoxy group on the phenyl ring facilitates oxidative cleavage by stabilizing the intermediate carbocation.[1]
DDQ is one of the most common reagents for PMB deprotection.[1] The reaction proceeds via a single electron transfer (SET) mechanism, forming a charge-transfer complex, which then hydrolyzes to release the free alcohol and p-methoxybenzaldehyde. This method is notable for its orthogonality with many other protecting groups such as MOM, THP, TBS, and Benzyl ethers. However, electron-rich moieties like dienes can be susceptible to oxidation by DDQ.
Experimental Protocol: DDQ Deprotection of a PMB Ether
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v). The concentration is generally around 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DDQ (1.1–1.5 equiv) as a solid in portions.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
CAN is another effective oxidizing agent for the cleavage of PMB ethers. The reaction is typically fast and clean.
Experimental Protocol: CAN Deprotection of a PMB Ether
-
Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of acetonitrile (CH₃CN) and water (typically 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add a solution of CAN (2.0–2.5 equiv) in water dropwise.
-
Stir the reaction mixture at 0 °C to room temperature for 15-60 minutes, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate (EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Acidic Cleavage
While PMB ethers are more acid-labile than unsubstituted benzyl ethers, strong acidic conditions are generally required for their cleavage. This method can be advantageous when oxidative conditions are not tolerated by the substrate.
TFA is a common reagent for acidic deprotection of PMB ethers. The reaction is typically performed in a non-polar solvent like dichloromethane.
Experimental Protocol: TFA Deprotection of a PMB Ether
-
Dissolve the PMB-protected substrate (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction for 1-5 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Triflic acid offers a potent alternative for the cleavage of PMB ethers, often with shorter reaction times compared to TFA. The inclusion of a cation scavenger like 1,3-dimethoxybenzene can improve yields and prevent side reactions.
Experimental Protocol: TfOH Deprotection of a PMB Ether
-
Dissolve the PMB ether (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at room temperature.
-
Add triflic acid (0.5 equiv) dropwise. The solution may turn pink or purple.
-
Stir the mixture for 10-15 minutes.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
Other Selective Methods
Several other reagent systems have been developed for the selective deprotection of PMB ethers under specific conditions.
This method provides a mild and neutral condition for the deprotection of PMB ethers in refluxing methanol. It shows good selectivity in the presence of benzyl ethers and other functional groups.
Experimental Protocol: CBr₄-MeOH Deprotection of a PMB Ether
-
To a solution of the PMB-protected compound (1.0 equiv) in methanol (MeOH), add carbon tetrabromide (CBr₄) (0.2 equiv).
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
A facile and highly selective cleavage of PMB ethers can be achieved using a catalytic amount of zinc(II) trifluoromethanesulfonate in acetonitrile at room temperature. This method is compatible with acid- and base-sensitive groups.
Experimental Protocol: Zn(OTf)₂ Deprotection of a PMB Ether
-
Dissolve the PMB-protected substrate (1.0 equiv) in acetonitrile (CH₃CN).
-
Add zinc trifluoromethanesulfonate (Zn(OTf)₂) (0.2 equiv) to the solution at room temperature.
-
Stir the mixture for 15-120 minutes, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temperature | Typical Time | Typical Yield (%) | Notes |
| Oxidative | ||||||
| DDQ | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O | 0 °C to RT | 1-4 h | 90-97 | Orthogonal to many groups, but sensitive to electron-rich functionalities. |
| CAN | CAN (2.0-2.5 equiv) | CH₃CN/H₂O | 0 °C to RT | 15-60 min | High | Fast reaction times. |
| Acidic | ||||||
| TFA | TFA (10-50% v/v) | CH₂Cl₂ | RT | 1-5 h | 82-100 | Can affect other acid-sensitive groups. |
| TfOH | TfOH (0.5 equiv) | CH₂Cl₂ | RT | 10-15 min | 86-94 | Very fast, scavenger recommended. |
| Other | ||||||
| CBr₄/MeOH | CBr₄ (0.2 equiv) | MeOH | Reflux | 1-3 h | 85-95 | Neutral conditions, selective over benzyl ethers. |
| Zn(OTf)₂ | Zn(OTf)₂ (0.2 equiv) | CH₃CN | RT | 15-120 min | High | Mild, Lewis acidic conditions. |
Visualizations
Caption: A decision-making workflow for choosing a suitable pMeOBzl deprotection method.
Caption: The mechanism of pMeOBzl ether deprotection using DDQ.
References
Application Notes and Protocols for H-Cys(pMeOBzl)-OH in Native Chemical Ligation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Native Chemical Ligation (NCL) is a powerful and widely used technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments. A key requirement for NCL is the presence of an N-terminal cysteine residue on one peptide fragment and a C-terminal thioester on the other. The strategic use of protecting groups for the cysteine thiol is crucial, especially in Fmoc-based solid-phase peptide synthesis (SPPS). H-Cys(pMeOBzl)-OH, or S-(p-methoxybenzyl)-L-cysteine, is a valuable amino acid derivative for this purpose. The p-methoxybenzyl (pMeOBzl or Mob) group is stable to the basic conditions used for Fmoc removal during SPPS but can be cleaved under specific acidic conditions to reveal the free thiol of the N-terminal cysteine, making the peptide ready for ligation.
These application notes provide detailed protocols for the incorporation of Fmoc-Cys(pMeOBzl)-OH into a peptide sequence via Fmoc-SPPS, the subsequent deprotection of the pMeOBzl group, and the final native chemical ligation reaction.
Data Presentation
Table 1: Deprotection Conditions for Cys(pMeOBzl) using DTNP in TFA.[1]
| Reagent | Equivalents | Thioanisole Required | Deprotection Yield (%) |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) | 2 | Yes | Quantitative |
Data derived from studies on Cys(pMeOBzl)-containing peptides.
Table 2: Lability of Cysteine Protecting Groups in TFA/TIS (98/2) at 37°C.[2]
| Cysteine Derivative | Lability | Notes |
| Cys(Mob) | Highly Labile | TIS acts as a reducing agent, facilitating the removal of the Mob group. |
| Cys(Acm) | Moderately Labile | |
| Cys(But) | Less Labile than Cys(Acm) and Cys(Mob) |
This table highlights the relative lability of the pMeOBzl (Mob) group compared to other common cysteine protecting groups under specific acidic conditions.
Table 3: Representative Native Chemical Ligation Reaction Parameters.
| Parameter | Condition | Reference |
| Peptide Concentration | 1-3 mM | [1] |
| pH | 6.5 - 7.5 | [2],[3], |
| Buffer | 0.1 M Phosphate buffer containing 6 M Guanidine HCl | |
| Additives | Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA), thiophenol) | |
| Temperature | Room Temperature or 37°C | , |
| Typical Yield | >90% |
These are general conditions; optimal parameters may vary depending on the specific peptide sequences.
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of a Peptide with an N-terminal Cys(pMeOBzl)
This protocol describes the manual synthesis of a peptide on a Rink Amide resin, incorporating Fmoc-Cys(pMeOBzl)-OH as the final amino acid.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
Fmoc-Cys(pMeOBzl)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Incorporation of N-terminal Fmoc-Cys(pMeOBzl)-OH: For the final coupling step, use Fmoc-Cys(pMeOBzl)-OH.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Deprotection of the pMeOBzl Group using DTNP/TFA
This protocol is for the cleavage of the peptide from the resin and simultaneous deprotection of acid-labile side-chain protecting groups, followed by the specific deprotection of the Cys(pMeOBzl) group.
Materials:
-
Peptide-resin from Protocol 1
-
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Cold diethyl ether
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
-
Thioanisole
Procedure:
-
Peptide Cleavage and Global Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude Cys(pMeOBzl)-peptide by reverse-phase HPLC (RP-HPLC) and lyophilize.
-
pMeOBzl Deprotection:
-
Dissolve the purified Cys(pMeOBzl)-peptide in TFA.
-
Add thioanisole to the solution.
-
Add DTNP (2 equivalents relative to the peptide).
-
Stir the reaction at room temperature and monitor by RP-HPLC until the deprotection is complete.
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Purify the final peptide with the N-terminal cysteine by RP-HPLC and lyophilize.
-
Protocol 3: Deprotection of the pMeOBzl Group using TFA/TIS
This protocol describes an alternative method for the deprotection of the pMeOBzl group, which is particularly labile to a TFA/TIS mixture at a slightly elevated temperature.
Materials:
-
Purified Cys(pMeOBzl)-peptide (from Protocol 2, step 2)
-
TFA/TIS mixture (98:2 v/v)
-
Cold diethyl ether
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Cys(pMeOBzl)-peptide in the TFA/TIS (98:2) mixture.
-
Incubate the solution at 37°C.
-
Monitor the reaction by RP-HPLC until the deprotection is complete.
-
-
Peptide Isolation:
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Centrifuge, wash, and dry the peptide pellet.
-
Purify the final peptide with the N-terminal cysteine by RP-HPLC and lyophilize.
-
Protocol 4: Native Chemical Ligation
This protocol describes the ligation of the deprotected N-terminal cysteine peptide with a C-terminal peptide thioester.
Materials:
-
Lyophilized peptide with N-terminal cysteine
-
Lyophilized peptide with C-terminal thioester
-
Ligation Buffer: 6 M Guanidine HCl, 0.1 M sodium phosphate, pH 7.0-7.5
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Reaction Setup:
-
Dissolve the N-terminal cysteine peptide and the C-terminal thioester peptide in the ligation buffer to a final concentration of 1-3 mM for each peptide.
-
Add TCEP to the solution to ensure the cysteine thiol is in its reduced state.
-
-
Ligation:
-
Add the thiol catalyst to the reaction mixture.
-
Stir the reaction at room temperature or 37°C.
-
Monitor the progress of the ligation by RP-HPLC and mass spectrometry. Ligation is typically complete within a few hours.
-
-
Purification:
-
Once the reaction is complete, purify the ligated product by RP-HPLC.
-
Lyophilize the purified, full-length peptide/protein.
-
Visualizations
Caption: Overall experimental workflow from SPPS to NCL.
Caption: Mechanism of Native Chemical Ligation (NCL).
References
Application Note: Analytical Techniques for Monitoring p-Methoxybenzyl (pMeOBzl) Ether Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-methoxybenzyl (pMeOBzl or PMB) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, peptide synthesis, and natural product synthesis. Its popularity stems from its relative stability to a range of reaction conditions and its susceptibility to cleavage under specific, often mild, oxidative or acidic conditions. Efficient and selective cleavage of the pMeOBzl group is crucial in the final stages of synthesis to unmask the hydroxyl group and obtain the target molecule.[1][2][3]
Monitoring the progress of the deprotection reaction is essential to ensure complete cleavage of the protecting group, minimize side reactions, and optimize reaction conditions for improved yields and purity. This application note provides an overview of common analytical techniques for monitoring pMeOBzl cleavage and detailed protocols for their implementation.
Deprotection Strategies for p-MeOBzl Ethers
Several methods are commonly employed for the cleavage of pMeOBzl ethers. The choice of method depends on the substrate's sensitivity to acidic or oxidative conditions and the presence of other protecting groups. Common deprotection reagents include:
-
Acidic Cleavage: Reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl) in hexafluoro-2-propanol (HFIP), and zinc triflate (Zn(OTf)₂) are frequently used.[1][4]
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are standard oxidants for pMeOBzl removal.
-
Electrochemical Cleavage: Anodic oxidation offers a reagent-free method for deprotection.
-
Catalytic Cleavage: Heterogeneous oxovanadium catalysts and other Lewis acids have also been employed for this transformation.
The general scheme for the acid-catalyzed cleavage of a pMeOBzl ether is depicted below.
References
- 1. A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate | Bentham Science [eurekaselect.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMB Protection - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Cys(pMeOBzl) in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Cys(pMeOBzl) in peptide synthesis, with a specific focus on preventing S-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-alkylation side reactions when using Cys(pMeOBzl)?
A1: The primary cause of S-alkylation is the reaction of the deprotected, nucleophilic thiol side chain of cysteine with carbocations generated during the final cleavage step from the solid-phase resin[1]. These carbocations can originate from the cleavage of other amino acid side-chain protecting groups (e.g., tert-butyl from Boc or tBu groups) or from the resin linker itself, particularly with Wang-type resins[1][2].
Q2: How does the Cys(pMeOBzl) protecting group contribute to or mitigate S-alkylation?
A2: The p-methoxybenzyl (pMeOBzl) group is relatively stable but can be cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), which are also the conditions that generate alkylating carbocations. The pMeOBzl cation, once cleaved, can itself act as an alkylating agent. However, the primary concern is the deprotected cysteine thiol reacting with other carbocations present in the cleavage cocktail. The choice of protecting group can influence the extent of side reactions like racemization and β-elimination[1][3].
Q3: What are scavengers and how do they prevent S-alkylation?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations, preventing them from reacting with the peptide, particularly the sensitive cysteine thiol group. By reacting with the carbocations, scavengers effectively neutralize them. Common scavengers include triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), and thioanisole.
Q4: Is Cys(pMeOBzl) compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS)?
A4: Yes, Cys(pMeOBzl) is compatible with Fmoc-SPPS. However, careful consideration of the cleavage conditions is necessary to ensure complete deprotection and minimize side reactions. The choice of resin and scavenger cocktail is critical for a successful synthesis.
Troubleshooting Guides
Issue 1: Observation of unexpected peaks corresponding to S-alkylated byproducts in HPLC or LC-MS analysis.
Possible Cause: Inefficient scavenging of carbocations during TFA cleavage.
Solution:
-
Optimize the Scavenger Cocktail: Employ a scavenger cocktail specifically designed to minimize S-alkylation. "Reagent K" is a robust option for peptides containing multiple sensitive residues, including cysteine. For a less odorous alternative, a cocktail containing TIS and water is a good starting point, but the addition of a thiol scavenger like EDT is often beneficial for cysteine-containing peptides. Thioanisole has been shown to be particularly important for the complete deprotection of Cys(pMeOBzl).
-
Increase Scavenger Concentration: If S-alkylation persists, increasing the concentration of the scavengers, particularly TIS and/or EDT, in the cleavage cocktail can be effective.
-
Choice of Resin: Consider using a resin less prone to releasing carbocations, such as a 2-chlorotrityl resin, especially if the cysteine residue is near the C-terminus.
Issue 2: Incomplete removal of the pMeOBzl protecting group.
Possible Cause: Insufficiently strong cleavage conditions or inadequate reaction time.
Solution:
-
Prolong Cleavage Time: Extend the duration of the TFA cleavage step. It is advisable to perform a time-course study on a small scale to determine the optimal cleavage time for your specific peptide.
-
Optimize Cleavage Cocktail: Ensure the cleavage cocktail is fresh and contains the appropriate reagents. For Cys(pMeOBzl), the presence of thioanisole in the cleavage cocktail is often crucial for efficient deprotection.
-
Increase Temperature (with caution): In some cases, a slight increase in the cleavage temperature (e.g., to 30-40°C) can improve deprotection efficiency. However, this may also increase the rate of side reactions, so it should be evaluated carefully.
Data Presentation
Table 1: Common Scavenger Cocktails for TFA Cleavage of Cysteine-Containing Peptides
| Reagent Cocktail | Composition (v/v/v) | Application Notes | Reference(s) |
| TFA/TIS/H₂O | 95:2.5:2.5 | A standard, low-odor cocktail effective for many peptides. TIS is a good carbocation scavenger. | |
| TFA/TIS/EDT/H₂O | 94:1:2.5:2.5 | The addition of EDT helps to keep the cysteine in a reduced state and scavenges a broader range of reactive species. | |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A powerful and versatile cocktail for complex peptides with multiple sensitive residues like Cys, Trp, and Met. | |
| TFA/Thioanisole/EDT/Anisole | 90:5:3:2 | Particularly effective for peptides with sulfonyl-protected arginine and also beneficial for cysteine-containing peptides. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of a Peptide Containing Cys(pMeOBzl)
-
Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a peptide containing Cys(pMeOBzl), a recommended cocktail is TFA/thioanisole/TIS/H₂O (90:5:2.5:2.5 v/v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of peptide).
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized based on the peptide sequence.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Washing:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess purity and confirm the molecular weight.
Mandatory Visualizations
Caption: Mechanism of S-alkylation and its prevention by scavengers.
Caption: Troubleshooting workflow for minimizing S-alkylation.
References
Technical Support Center: Minimizing Racemization of Cys(pMeOBzl) during Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Cys(pMeOBzl) racemization during peptide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing Cys(pMeOBzl) and offers targeted solutions.
Q1: My final peptide product shows a significant peak doublet or a broadened peak for the cysteine-containing fragment in my HPLC or Mass Spectrometry analysis. What is the likely cause?
This is a classic indication of the formation of diastereomers. In the context of cysteine-containing peptides, this is most commonly due to racemization (epimerization) at the α-carbon of the Cys(pMeOBzl) residue during the coupling step. The resulting D-Cys epimer often co-elutes closely with the desired L-Cys peptide, leading to peak broadening or a distinct doublet.[1]
Q2: I have confirmed that Cys(pMeOBzl) racemization is occurring. Which step in my synthesis protocol is the most probable culprit?
The most critical step for cysteine racemization is during the activation and coupling of the C-terminal carboxyl group of the Fmoc-Cys(pMeOBzl)-OH amino acid.[1] This is particularly problematic when using phosphonium or uronium salt-based coupling reagents like HBTU, HATU, or PyBOP in the presence of tertiary amines such as diisopropylethylamine (DIPEA).[2][3][4] The combination of these reagents with a base facilitates the abstraction of the α-proton of the cysteine residue, leading to racemization.
Q3: My current protocol uses HBTU/DIPEA for coupling, and I am observing significant racemization of Cys(pMeOBzl). What immediate changes can I make to my protocol to mitigate this issue?
When encountering racemization with HBTU/DIPEA, consider the following modifications:
-
Change the Coupling Reagent and Additive: Switch to a carbodiimide-based coupling method, such as using N,N'-diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like Oxyma Pure® or 6-Cl-HOBt. These additives form active esters that are less prone to racemization.
-
Substitute the Base: Replace DIPEA with a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a less basic option, and 2,4,6-trimethylpyridine (collidine) has been shown to be substantially better at reducing racemization.
-
Eliminate Pre-activation: Avoid pre-activating the Fmoc-Cys(pMeOBzl)-OH with the coupling reagent and base before adding it to the resin. In-situ activation is generally preferred for cysteine residues.
-
Lower the Temperature: Performing the coupling reaction at a reduced temperature, for instance, starting at 0 °C and allowing it to slowly warm to room temperature, can significantly decrease the rate of racemization.
Q4: Does the choice of the cysteine side-chain protecting group influence the extent of racemization?
Yes, the side-chain protecting group plays a crucial role. While this guide focuses on Cys(pMeOBzl), it's important to understand the broader context. The electron-withdrawing nature of the sulfur atom in the protected sulfhydryl group increases the acidity of the α-proton, making it more susceptible to base-catalyzed abstraction.
For cysteine in general, bulky protecting groups like trityl (Trt) are often recommended to sterically hinder the approach of the base to the α-proton, thus minimizing racemization. The 4-methoxybenzyloxymethyl (MBom) and 4,4'-dimethoxydiphenylmethyl (Ddm) protecting groups have also been shown to effectively suppress racemization to acceptable levels, even with phosphonium or uronium reagents in the presence of DIEA.
Frequently Asked Questions (FAQs)
Q1: Why is cysteine, and specifically Cys(pMeOBzl), more prone to racemization than other amino acids during peptide synthesis?
The susceptibility of cysteine to racemization stems from the electron-withdrawing nature of its protected sulfur side chain. This inductive effect increases the acidity of the α-proton (the proton on the chiral carbon). During the carboxyl group activation for coupling, a base can readily abstract this acidic proton, forming a planar enolate intermediate. This intermediate is achiral, and subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-cysteine isomers.
Q2: What are the optimal coupling conditions to minimize the racemization of Cys(pMeOBzl)?
To minimize racemization, coupling should ideally be performed under acidic or neutral conditions. Recommended methods include:
-
Carbodiimide/Additive Approach: The use of N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® or 6-Cl-HOBt is highly effective.
-
Preformed Esters: Using preformed pentafluorophenyl (Pfp) esters of Fmoc-Cys(pMeOBzl)-OH can also be a good strategy.
-
Weak Bases: If a base is required, a weaker, sterically hindered base like 2,4,6-trimethylpyridine (collidine) should be used instead of DIPEA or NMM.
Q3: Can microwave heating be used for the coupling of Cys(pMeOBzl)?
Microwave heating can accelerate coupling reactions, but it also has the potential to increase the rate of racemization for sensitive amino acids like cysteine. If microwave-assisted synthesis is employed, it is advisable to use a lower coupling temperature (e.g., 50°C) for the cysteine residue or to perform the Cys(pMeOBzl) coupling step conventionally at room temperature while using microwave assistance for other amino acids in the sequence.
Q4: Are there any specific considerations for a C-terminal Cys(pMeOBzl)?
Yes, a C-terminal cysteine residue is particularly susceptible to side reactions, including racemization during subsequent Fmoc deprotection steps with piperidine. Using a trityl-type resin, such as 2-chlorotrityl chloride resin, is strongly recommended as it can reduce these issues to more acceptable levels compared to Wang-type resins.
Data Presentation
The following tables summarize quantitative data on the extent of cysteine racemization under various coupling conditions.
Table 1: Effect of Coupling Reagents and Bases on Cysteine Racemization
| Coupling Reagent | Base | Pre-activation | % D-Cys | Reference |
| HBTU | DIEA | 5 min | 5-33% | |
| BOP | DIEA | 5 min | 5-33% | |
| HATU | DIEA | 5 min | 5-33% | |
| HBTU | NMM | - | ~50% | |
| HBTU | Collidine | - | Suppressed | |
| DIPCDI | HOBt | 5 min | <1% | |
| BOP/HOBt | TMP | No | <1% |
Table 2: Influence of Cysteine Side-Chain Protecting Group on Racemization
| Cysteine Derivative | Coupling Conditions | % D-Cys | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA | 10.9% (MW @ 50°C) | |
| Fmoc-Cys(MBom)-OH | HCTU/DIEA | 0.8% (MW @ 50°C) | |
| Fmoc-Cys(Dpm)-OH | Conventional SPPS | 1.2% | |
| Fmoc-Cys(Trt)-OH | Conventional SPPS | 8.0% | |
| Fmoc-Cys(Bzl)-OH | Conventional SPPS | 5.3% | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | 0.74% | |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma | 3.3% | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma | 6.8% |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(pMeOBzl)-OH using DIC/Oxyma Pure®
This protocol is recommended for the routine coupling of Fmoc-Cys(pMeOBzl)-OH to minimize racemization.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Preparation:
-
In a separate vessel, dissolve Fmoc-Cys(pMeOBzl)-OH (3 equivalents) and Oxyma Pure® (3 equivalents) in DMF.
-
-
Activation and Coupling (In-situ):
-
Add the Fmoc-Cys(pMeOBzl)-OH/Oxyma Pure® solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Washing and Confirmation:
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: p-Methoxybenzyl (pMeOBzl) Group Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of the p-methoxybenzyl (pMeOBzl) protecting group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of the pMeOBzl group in a question-and-answer format.
Question 1: My pMeOBzl ether cleavage is incomplete when using trifluoroacetic acid (TFA). What are the potential causes and solutions?
Answer:
Incomplete cleavage of pMeOBzl ethers with TFA can be due to several factors. Here are the common causes and recommended solutions:
-
Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be substrate-dependent.
-
Suboptimal Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time and monitor the progress using an appropriate analytical method like HPLC or TLC.[3] While many deprotections are run at room temperature, gentle heating might be necessary for stubborn substrates, but care must be taken to avoid side reactions.
-
-
Carbocation Scavenger Issues: The p-methoxybenzyl cation generated during cleavage is reactive and can re-alkylate the deprotected molecule or other nucleophilic residues, leading to an equilibrium that disfavors complete deprotection.
-
Solution: Add a suitable carbocation scavenger to the reaction mixture. Common scavengers include 1,3-dimethoxybenzene, anisole, p-cresol, or thioanisole.[1] These scavengers trap the p-methoxybenzyl cation, driving the reaction to completion.
-
-
Inadequate Reagent Quality: Degradation of the acid can reduce its effective concentration.
-
Solution: Use fresh, high-quality TFA. Ensure proper storage to prevent degradation.
-
Question 2: I am observing unexpected side products after pMeOBzl deprotection. What are the likely side reactions and how can I mitigate them?
Answer:
Side reactions during pMeOBzl cleavage are often related to the reactivity of the generated p-methoxybenzyl cation.
-
Alkylation of Sensitive Residues: In peptide synthesis, nucleophilic amino acid residues like Tryptophan or Methionine can be alkylated by the p-methoxybenzyl cation.
-
Mitigation: The use of effective scavengers is crucial. A scavenger cocktail, often containing agents like anisole, p-cresol, and sometimes a thiol, can prevent this side reaction.
-
-
Intramolecular Cyclization: For certain substrates, the newly deprotected hydroxyl group might be in proximity to another reactive functional group, leading to intramolecular cyclization. For instance, D-Homoserine residues in peptides can form a γ-lactam.
-
Mitigation: Modifying the cleavage cocktail to be less acidic or shortening the reaction time can reduce the incidence of such side reactions. If possible, altering the adjacent amino acids in a peptide sequence might disfavor the cyclization.
-
-
Formation of Aldehydes or Ketones: Oxidative cleavage methods can sometimes lead to the over-oxidation of the deprotected alcohol to the corresponding aldehyde or ketone.
-
Mitigation: Careful selection of the oxidizing agent and control of the reaction stoichiometry are important. For example, using a nitroxyl radical catalyst with a co-oxidant can be tuned to yield either the deprotected alcohol or the carbonyl compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving a pMeOBzl group?
A1: The pMeOBzl group can be cleaved under various conditions, providing flexibility in synthetic design. The most common methods are:
-
Acidolysis: Treatment with strong acids like trifluoroacetic acid (TFA), triflic acid (TfOH), or hydrogen chloride (HCl) in an organic solvent.
-
Oxidative Cleavage: Using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). It's important to note that while DDQ is effective for pMeOBzl ethers, it is generally ineffective for pMeOBzl esters.
-
Electrochemical Oxidation: Anodic cleavage offers a method that avoids chemical oxidants.
Q2: Can I selectively cleave a pMeOBzl group in the presence of other protecting groups?
A2: Yes, the pMeOBzl group's reactivity allows for selective deprotection in many cases.
-
In the presence of Benzyl (Bn) ethers: Oxidative cleavage with DDQ is a standard method for selectively removing a pMeOBzl group while leaving a Benzyl ether intact.
-
In the presence of acid-sensitive groups (e.g., Boc): While strong acidic conditions will remove both, milder oxidative methods can be employed for selective pMeOBzl cleavage.
-
Orthogonality: The choice of deprotection method allows for orthogonality with other protecting groups. For instance, pMeOBzl ethers are stable under conditions used for photochemical cleavage of some other groups.
Q3: Why is my oxidative cleavage with DDQ not working for my pMeOBzl-protected carboxylic acid (pMeOBzl ester)?
A3: Attempts to cleave pMeOBzl esters with DDQ are typically unsuccessful. The oxidation potential of the pMeOBzl ester is too low to form the necessary charge-transfer complex with DDQ for the reaction to proceed. For pMeOBzl esters, acidic cleavage methods are generally more reliable.
Q4: What is the role of scavengers in pMeOBzl deprotection?
A4: Scavengers are crucial, particularly in acid-mediated deprotection, to trap the highly reactive p-methoxybenzyl carbocation that is formed. Without scavengers, this cation can re-alkylate the deprotected functional group or other nucleophilic sites in the molecule, leading to incomplete reactions and the formation of side products.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on pMeOBzl cleavage to aid in the selection of appropriate reaction conditions.
Table 1: Acidic Cleavage of pMeOBzl Ethers
| Substrate Example | Reagent(s) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| PMB ether of cholesterol | 0.5 equiv TfOH | CH₂Cl₂ | 21 | 15 min | 85 | |
| PMB ether of cholesterol | 0.5 equiv TfOH | CH₂Cl₂ | 21 | 5 min | 82 | |
| Tyrosine-based PMB ester | POCl₃ | Dichloroethane | Room Temp | - | 82 |
Table 2: Cleavage of pMeOBzl Group in Peptides
| Peptide Context | Cleavage Cocktail | Time | Notes | Reference |
| Boc-SPPS | HF | 1-2 hours | Requires specialized apparatus. | |
| Fmoc-SPPS with Cys(pMeOBzl) | HBF₄ in TFA | 30-60 min | Incomplete deprotection of Cys(pMeBzl). | |
| Sec(Mob)-containing peptide | TFA/TES/thioanisole (96:2:2) | 4 hours | Complete deprotection. | |
| Sec(Mob)-containing peptide | TFA/TES/H₂O (96:2:2) | 4 hours | Nearly 100% deprotection. |
Key Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of pMeOBzl Ethers with TfOH
-
Dissolve the pMeOBzl-protected substrate (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add a scavenger, such as 1,3-dimethoxybenzene (1-2 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoromethanesulfonic acid (TfOH) (0.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Oxidative Cleavage of pMeOBzl Ethers with DDQ
-
Dissolve the pMeOBzl-protected alcohol (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture vigorously until the starting material is consumed (monitor by TLC). The reaction mixture typically turns dark.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filter the mixture through a pad of celite to remove the hydroquinone byproduct.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for incomplete pMeOBzl cleavage.
Caption: Simplified pathways for pMeOBzl group deprotection.
References
Technical Support Center: Optimization of TFA Cleavage Cocktail for Cys(pMeOBzl) Peptides
Welcome to the technical support center for the optimization of Trifluoroacetic Acid (TFA) cleavage cocktails for peptides containing S-p-methoxybenzyl-cysteine, Cys(pMeOBzl). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-yield, high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when deprotecting Cys(pMeOBzl) with TFA?
A1: The primary challenge during TFA-mediated deprotection of the p-methoxybenzyl (pMeOBzl, also abbreviated as Mob) group from cysteine is preventing the re-attachment of the resulting p-methoxybenzyl cation to nucleophilic residues on the peptide.[1][2] The Cys(pMeOBzl) group is relatively stable in TFA, and its cleavage generates a resonance-stabilized carbocation.[2] This reactive cation can alkylate the free thiol of another deprotected cysteine, the indole ring of tryptophan, or the thioether of methionine, leading to significant, hard-to-remove impurities and reduced yield of the desired peptide.[3]
Q2: My peptide's mass spectrum shows an unexpected +121 Da adduct. What is this side product?
A2: A mass increase of +121 Da strongly suggests S-alkylation of a deprotected cysteine residue by the p-methoxybenzyl cation. The p-methoxybenzyl group (CH₃OC₆H₄CH₂–) has a mass of approximately 121.16 Da. When this cation reacts with the free thiol (-SH) of another cysteine, it forms a stable thioether bond, resulting in the observed mass addition and a significant loss of the target peptide. Effective scavenging is required to prevent this side reaction.
Q3: What are scavengers and why are they essential for Cys(pMeOBzl) cleavage?
A3: Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to trap reactive carbocations generated from protecting groups.[4] They are critical for Cys(pMeOBzl) cleavage to prevent the p-methoxybenzyl cation from reacting with the peptide. By being present in high concentration, scavengers rapidly quench these electrophilic species, ensuring the desired peptide is obtained with high purity. Common scavengers include silanes like triisopropylsilane (TIS), thiols like 1,2-ethanedithiol (EDT), and thioethers like thioanisole.
Q4: Can I use a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for my Cys(pMeOBzl) peptide?
A4: While this is a common and effective cocktail for many peptides, it is often insufficient for those containing Cys(pMeOBzl), especially if other sensitive residues like tryptophan or methionine are present. The pMeOBzl group is more stable than many other protecting groups (like trityl), and its removal requires harsher conditions or more effective scavengers. Using only TIS and water may result in incomplete deprotection or significant S-alkylation side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low peptide yield after cleavage and precipitation. | 1. Incomplete deprotection of the Cys(pMeOBzl) group. 2. S-alkylation by the p-methoxybenzyl cation, reducing the amount of target peptide. 3. Peptide oxidation leading to disulfide-linked oligomers which may precipitate poorly. | 1. Increase reaction time to 3-4 hours. Consider a stronger acid system or a more effective scavenger cocktail (see Protocol 2). 2. Increase the concentration and variety of scavengers. A combination of TIS, EDT, and thioanisole is often effective. 3. Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail to keep the cysteine in its reduced thiol form. |
| Mass spectrometry shows a +121 Da adduct (S-alkylation). | Ineffective scavenging of the p-methoxybenzyl cation. | 1. Switch to a more robust scavenger cocktail. "Reagent K" (TFA/phenol/water/thioanisole/EDT) is a powerful option for complex peptides. 2. Increase the total scavenger concentration to 5-15% of the cocktail volume. |
| Incomplete removal of the pMeOBzl group. | 1. The Cys(pMeOBzl) group is relatively acid-stable . 2. Insufficient reaction time or temperature. | 1. Use a cocktail with scavengers known to facilitate deprotection, such as thioanisole or triethylsilane (TES), which can enhance the removal of acid-resistant S-protecting groups. 2. Extend the cleavage time to 4 hours at room temperature. For very resistant cases, performing the reaction at a slightly elevated temperature (e.g., 37-40°C) can be beneficial, though this should be done with caution. |
| Formation of disulfide-linked dimers or oligomers. | Oxidation of the free cysteine thiol group after deprotection, often accelerated by exposure to air. | 1. Always include a thiol scavenger like 1,2-ethanedithiol (EDT) in the cleavage cocktail. 2. Work quickly after cleavage and keep the peptide solution acidic until purification. 3. Precipitate the peptide from the cleavage mixture directly into cold ether containing a small amount of a reducing agent like DTT. |
Scavenger Cocktail Selection
The choice of scavenger cocktail is critical for successfully cleaving Cys(pMeOBzl) peptides. The table below summarizes common cocktails and their recommended applications.
| Cleavage Cocktail | Composition (v/v) | Recommended Use & Rationale |
| Standard TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | Suitable for simple peptides without sensitive residues, but not recommended for Cys(pMeOBzl) due to risk of incomplete deprotection and S-alkylation. |
| TFA/TIS/EDT/H₂O | TFA (94%), EDT (2.5%), TIS (1%), H₂O (2.5%) | A good starting point for peptides containing Cys(pMeOBzl). EDT acts as an excellent scavenger for the pMeOBzl cation and prevents oxidation. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A highly effective, "universal" cocktail for complex peptides with multiple sensitive residues (Cys, Trp, Met, Arg). Thioanisole is particularly effective for removing benzyl-based protecting groups. |
| TFA/Thioanisole/TES | TFA (96%), Thioanisole (2%), TES (2%) | An effective combination for difficult-to-remove S-protecting groups like pMeOBzl. Silanes and thioanisole work synergistically to promote deprotection. |
Data adapted from various sources to provide general recommendations.
Diagrams and Workflows
Chemical Deprotection Pathway
The following diagram illustrates the TFA-mediated deprotection of Cys(pMeOBzl), the formation of the reactive p-methoxybenzyl cation, and its subsequent quenching by a scavenger molecule to prevent S-alkylation.
Experimental Workflow
This workflow outlines the standard procedure from cleavage to obtaining the crude peptide product.
Detailed Experimental Protocols
Protocol 1: General Cleavage for Cys(pMeOBzl) Peptides
This protocol uses a robust scavenger cocktail suitable for most peptides containing Cys(pMeOBzl) and other sensitive residues.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel with a frit.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare 10 mL of the cleavage cocktail: TFA/H₂O/EDT/TIS (94:2.5:2.5:1 v/v/v/v) .
-
This corresponds to: 9.4 mL TFA, 0.25 mL deionized water, 0.25 mL 1,2-ethanedithiol, and 0.1 mL triisopropylsilane.
-
Caution: Always add acid to other reagents. The mixture must be prepared fresh.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Seal the vessel and agitate gently at room temperature for 2 to 4 hours. Occasional swirling is sufficient.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean 50 mL centrifuge tube.
-
Wash the resin twice with 1-2 mL of fresh TFA to recover the remaining peptide and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate 50 mL tube, add at least a 10-fold volume of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether (e.g., 40 mL).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant and discard the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual TFA and scavengers, centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis and purification by HPLC.
-
Protocol 2: High-Potency Cleavage using "Reagent K"
This protocol is recommended for particularly challenging peptides, such as those with multiple Arg(Pbf), Trp, Met, and Cys(pMeOBzl) residues.
-
Resin Preparation: Follow Step 1 from Protocol 1.
-
Cleavage Cocktail Preparation ("Reagent K"):
-
In a fume hood, prepare 10 mL of the cleavage cocktail: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) .
-
This corresponds to: 8.25 mL TFA, 0.5 g solid Phenol (or ~0.5 mL molten phenol), 0.5 mL deionized water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol.
-
Ensure the phenol is fully dissolved before adding to the resin.
-
-
Cleavage Reaction: Follow Step 3 from Protocol 1. A reaction time of 2-3 hours is typically sufficient with this potent cocktail.
-
Peptide Isolation, Precipitation, and Drying: Follow Steps 4, 5, and 6 from Protocol 1. Due to the presence of less volatile scavengers like phenol and thioanisole, thorough washing of the peptide pellet with cold ether is critical.
References
Technical Support Center: H-Cys(pMeOBzl)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using H-Cys(pMeOBzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in Fmoc-SPPS?
The primary stability concerns associated with this compound, a cysteine derivative with a p-methoxybenzyl (Mob) protecting group, are similar to those for other cysteine residues but with some specific considerations. The main issues include:
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Racemization: Cysteine residues are particularly prone to racemization (loss of stereochemical integrity at the α-carbon) during the activation and coupling steps, especially when using strong bases.[1]
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β-Elimination: Particularly for C-terminal cysteine residues, base-catalyzed β-elimination of the protected thiol group can occur, leading to the formation of a dehydroalanine intermediate. This can then react with piperidine (from Fmoc deprotection) to form a piperidinyl-alanine adduct.[2]
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Oxidation: The thiol group, even when protected, can be susceptible to oxidation, leading to the formation of sulfoxides or disulfide bonds, especially during cleavage if not handled properly.
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Premature Deprotection: The pMeOBzl group is sensitive to acid. While generally stable to the mild basic conditions of Fmoc deprotection, it can be prematurely cleaved by repeated exposure to acidic conditions or during the final TFA cleavage if conditions are not optimized.
Q2: How does the p-methoxybenzyl (pMeOBzl/Mob) protecting group compare to other common cysteine protecting groups?
The choice of protecting group is critical for a successful synthesis. Here is a qualitative comparison of common cysteine protecting groups:
| Protecting Group | Key Advantages | Key Disadvantages | Primary Application |
| p-Methoxybenzyl (pMeOBzl/Mob) | More acid-labile than Benzyl (Bzl).[2] | Prone to oxidation; requires harsh conditions for complete removal (e.g., HF or strong Lewis acids).[3] | Boc-based SPPS; orthogonal protection schemes. |
| Trityl (Trt) | Most common for Fmoc-SPPS; easily cleaved by TFA. | Can cause steric hindrance; prone to racemization. | Routine synthesis of peptides with free thiols or single disulfide bonds. |
| Acetamidomethyl (Acm) | Stable to TFA; allows for purification of the protected peptide. | Requires specific reagents for removal (e.g., iodine, mercury(II) acetate). | Orthogonal protection for regioselective disulfide bond formation. |
| tert-Butyl (tBu) | Stable to TFA and iodine oxidation. | Requires strong acids (e.g., TFMSA or HF) or mercury(II) for removal. | Used in combination with other groups for orthogonal strategies. |
Q3: I am observing a significant amount of racemization when coupling Fmoc-Cys(pMeOBzl)-OH. How can I minimize this?
Racemization of cysteine is a common issue, particularly with base-mediated activation methods. To minimize racemization:
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Avoid Strong Bases: Do not use strong, non-nucleophilic bases like DBU or DIPEA if possible. If a base is necessary, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine is recommended.
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Use Carbodiimide Coupling: Employing coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with a racemization-suppressing additive such as Oxyma Pure or 6-Cl-HOBt is highly recommended.
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Avoid Pre-activation: Pre-activating the amino acid with uronium or phosphonium salts (e.g., HBTU, HATU) in the presence of a base can significantly increase racemization. Opt for in-situ activation.
-
Lower the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can help reduce the rate of racemization.
Q4: My peptide has a C-terminal Cys(pMeOBzl) and I see a +51 Da adduct in my mass spectrometry analysis. What is it and how can I prevent it?
A +51 Da mass increase on a C-terminal cysteine is characteristic of the formation of a 3-(1-piperidinyl)alanine adduct. This occurs via β-elimination of the protected thiol, creating a dehydroalanine intermediate, which then reacts with piperidine from the Fmoc deprotection steps.
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Use a 2-Chlorotrityl Resin: For peptide acids with a C-terminal cysteine, using a 2-chlorotrityl chloride resin is recommended as it is more sterically hindered and can reduce the extent of this side reaction.
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Minimize Piperidine Exposure: Reduce the time of exposure to the piperidine solution during Fmoc deprotection to the minimum required for complete removal of the Fmoc group.
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Consider a Bulkier Protecting Group: While you are using pMeOBzl, be aware that bulkier protecting groups like Trityl (Trt) are known to reduce the occurrence of this side reaction due to steric hindrance.
Q5: What are the optimal conditions for the final cleavage and deprotection of a peptide containing Cys(pMeOBzl)?
The p-methoxybenzyl group is more labile than the simple benzyl group but still requires specific conditions for efficient removal. The Cys(Mob) group is particularly labile in the presence of TFA and TIS (triisopropylsilane).
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Cleavage Cocktail: A standard cleavage cocktail for peptides without other sensitive residues is TFA/TIS/H₂O (95:2.5:2.5). However, for Cys(pMeOBzl), the presence of a scavenger like TIS is crucial to reductively cleave the protecting group.
-
Scavengers: Thioanisole can also be effective in promoting the deprotection of Cys(Mob). For peptides containing other sensitive residues like Trp or Met, a more complex scavenger cocktail may be necessary to prevent side reactions.
-
Temperature and Time: Cleavage is typically performed at room temperature for 2-4 hours. Increasing the temperature can accelerate deprotection but may also increase the risk of side reactions.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Problem 1: Incomplete Deprotection of the pMeOBzl Group
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Symptoms: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the peptide with the pMeOBzl group still attached (+121 Da).
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Potential Causes:
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Insufficient cleavage time or temperature.
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Inadequate scavenger concentration.
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Oxidation of the thioether in the protecting group, making it more resistant to cleavage.
-
-
Solutions:
-
Optimize Cleavage Conditions: Increase the cleavage time to 4 hours or cautiously increase the temperature to 37°C.
-
Ensure Adequate Scavengers: Use a sufficient concentration of TIS (at least 2.5%). The combination of TIS and thioanisole can be more effective.
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Work under Inert Atmosphere: Perform the cleavage under a nitrogen or argon atmosphere to minimize oxidation.
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Problem 2: Oxidation of the Cysteine Residue
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Symptoms: Mass spectrometry shows peaks corresponding to the peptide dimer (disulfide bond formation) or +16 Da (sulfoxide) and +32 Da (sulfonic acid) adducts.
-
Potential Causes:
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Exposure to atmospheric oxygen during cleavage and work-up.
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Absence of reducing agents in the cleavage cocktail.
-
-
Solutions:
-
Use Reducing Scavengers: Include a reducing scavenger such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) in your cleavage cocktail, especially if disulfide bond formation is not desired.
-
Degas Solvents: Use degassed solvents for cleavage and subsequent purification steps.
-
Handle Under Inert Gas: Handle the cleaved peptide under a nitrogen or argon atmosphere as much as possible.
-
Problem 3: Low Solubility of this compound
-
Symptoms: Difficulty in dissolving the amino acid in standard SPPS solvents like DMF or NMP for the coupling reaction.
-
Potential Causes:
-
Inherent low solubility of the protected amino acid.
-
-
Solutions:
-
Use a Solvent Mixture: A mixture of DMF and a small amount of DMSO can improve solubility.
-
Gentle Warming and Sonication: Gentle warming (not exceeding 40°C) and sonication can aid in dissolution.
-
pH Adjustment: For aqueous solutions, adjusting the pH to 1 with TFA can significantly increase solubility.
-
Experimental Protocols
Protocol 1: Recommended Coupling of Fmoc-Cys(pMeOBzl)-OH to Minimize Racemization
This protocol utilizes DIC/Oxyma for in-situ activation to reduce the risk of base-catalyzed racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF).
-
Amino Acid Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-Cys(pMeOBzl)-OH and 3 equivalents of Oxyma Pure® in DMF.
-
Coupling Reaction: Add the Fmoc-Cys(pMeOBzl)-OH/Oxyma solution to the resin. Immediately add 3 equivalents of DIC to the resin slurry.
-
Reaction Time: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).
Protocol 2: Final Cleavage and Deprotection of a Peptide Containing Cys(pMeOBzl)
This protocol is designed for the efficient removal of the pMeOBzl group while minimizing side reactions.
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove residual DMF and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. For peptides also containing Trp or Met, consider adding 2.5% 1,2-Ethanedithiol (EDT).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours under a nitrogen or argon atmosphere.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice more with cold ether. Dry the peptide pellet under vacuum.
Visualizations
Caption: General workflow for SPPS incorporating this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Common degradation pathways for Cys(pMeOBzl) in SPPS.
References
Technical Support Center: Purification of Peptides Containing Cys(pMeOBzl)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of peptides containing S-p-methoxybenzyl-cysteine (Cys(pMeOBzl)).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the purification of peptides containing Cys(pMeOBzl)?
The primary challenges stem from the stability of the p-methoxybenzyl (pMeOBzl or Mob) protecting group and the reactivity of the cysteine thiol group once deprotected. Key issues include:
-
Incomplete Deprotection: The pMeOBzl group is relatively stable to standard trifluoroacetic acid (TFA) cleavage conditions, often requiring harsh and hazardous reagents like hydrogen fluoride (HF) or strong Lewis acids for complete removal.[1][2] This can lead to incomplete deprotection and product heterogeneity.
-
Oxidation: The free thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers, complicating the purification process.[3][4][5]
-
Side Reactions during Cleavage: The harsh conditions required for pMeOBzl removal can induce various side reactions, including alkylation and degradation of sensitive amino acid residues within the peptide sequence.
-
Co-elution of Impurities: During HPLC purification, incompletely deprotected peptides or other side-products may co-elute with the desired peptide, making isolation difficult.
Q2: Why is my peptide containing Cys(pMeOBzl) showing an unexpected mass in the mass spectrum after cleavage?
An unexpected mass can arise from several possibilities:
-
Incomplete Deprotection: A significant peak corresponding to the mass of the peptide with the pMeOBzl group still attached (+122.16 Da) is a common observation, indicating incomplete removal during the cleavage step.
-
Oxidation: The formation of a disulfide-linked dimer will result in a mass of (2M-2H), where M is the mass of the monomeric peptide.
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Adduct Formation: Depending on the cleavage cocktail used, scavengers or other reagents can sometimes form adducts with the peptide.
Q3: Can I use standard TFA cleavage cocktails for removing the pMeOBzl group?
Standard TFA cleavage cocktails (e.g., TFA/TIS/H2O 95:2.5:2.5) are often insufficient for complete removal of the pMeOBzl group. While some cleavage may occur, it is generally not quantitative. Stronger acids or longer cleavage times at elevated temperatures may be required, but this increases the risk of side reactions.
Q4: How can I prevent oxidation of the cysteine residue during purification?
To minimize oxidation of the free thiol group during purification:
-
Use of Reducing Agents: Add a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your HPLC buffers. TCEP is often preferred as it is odorless and more stable.
-
Degassed Buffers: Use freshly prepared and degassed HPLC buffers to minimize dissolved oxygen.
-
Inert Atmosphere: Handle the cleaved peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
Troubleshooting Guides
Problem 1: Low yield of the desired peptide after cleavage and purification.
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Symptom: The final yield of the purified peptide is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | Optimize the cleavage cocktail. Consider using stronger acids like HF (with appropriate safety precautions) or Lewis acids. Alternatively, methods using reagents like 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA have been reported for more efficient removal. |
| Peptide Precipitation | The peptide may have poor solubility in the purification buffers. Try altering the pH or the organic solvent composition of the mobile phase. |
| Oxidation to Dimers/Oligomers | Analyze the crude product for higher molecular weight species. If present, incorporate a reducing agent like TCEP or DTT in your purification buffers to prevent disulfide bond formation. |
| Adsorption to Vials/Columns | Peptides, especially those with hydrophobic or charged residues, can adsorb to surfaces. Rinsing vials with an organic solvent and using pre-conditioned HPLC columns can help mitigate this. |
Problem 2: Multiple peaks observed in the HPLC chromatogram of the crude peptide.
-
Symptom: The analytical HPLC of the crude peptide shows several peaks, making it difficult to identify the target peptide.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | A peak corresponding to the protected peptide will be present. Optimize cleavage conditions as described above. |
| Oxidized Dimer | A peak representing the disulfide-linked dimer will be present. Confirm with mass spectrometry. Use reducing agents during purification to convert the dimer back to the monomer. |
| Racemization | Cysteine residues are susceptible to racemization, leading to diastereomeric impurities that can be difficult to separate. This is often influenced by the coupling reagents and conditions during synthesis. Optimization of the synthesis protocol may be necessary. |
| Deletion or Truncated Sequences | These are common side products from solid-phase peptide synthesis. Optimization of coupling efficiency during synthesis is the primary solution. Purification will be required to remove these impurities. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC (RP-HPLC) Purification of Cys-Containing Peptides
This protocol provides a general starting point for the purification of peptides containing a free cysteine thiol.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
If oxidation is a concern, add TCEP to a final concentration of 0.5 mM.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: A C18 stationary phase is most common for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used. A typical gradient might be 5-65% B over 30-60 minutes.
-
Detection: UV absorbance at 210-220 nm.
-
Flow Rate: Typically 1 mL/min for an analytical column and scaled up for preparative columns.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) and subsequent purification.
Caption: Troubleshooting workflow for analyzing crude Cys(pMeOBzl) peptide.
References
- 1. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. biochemistry - Purifying cysteine containing peptides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: p-Methoxybenzyl (PMB) Ether Deprotection
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for challenges encountered during the deprotection of p-methoxybenzyl (PMB or pMeOBzl) ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during PMB deprotection?
A1: The byproducts largely depend on the deprotection method used. The most common byproduct is p-methoxybenzaldehyde (anisaldehyde), which is a primary byproduct in oxidative deprotection methods.[1] With acidic deprotection, the formation of a p-methoxybenzyl (PMB) cation is a key intermediate. This reactive cation can lead to several byproducts. If not properly "trapped" by a scavenger, it can react with another electron-rich molecule (like another PMB-protected alcohol or anisole) via a Friedel-Crafts-type reaction to form polymeric materials.[2] In electrochemical deprotection performed in methanol, p-methoxybenzaldehyde dimethyl acetal is a notable byproduct.[3]
Q2: My deprotection reaction is incomplete. What are the likely causes and solutions?
A2: Incomplete deprotection can stem from several factors:
-
Insufficient Reagent Stoichiometry: Ensure at least a stoichiometric amount of the deprotecting agent is used. For challenging substrates, an excess may be required.
-
Suboptimal Reaction Time or Temperature: Some PMB ethers, especially on sterically hindered alcohols, require longer reaction times or elevated temperatures for complete cleavage. Monitor the reaction by TLC or LC-MS to determine the optimal time.
-
Reagent Degradation: Deprotection reagents can degrade over time. Use freshly opened or properly stored reagents. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be sensitive to moisture.
Q3: How can I minimize the formation of byproducts from the PMB cation during acidic deprotection?
A3: The key is to use a "scavenger" in the reaction mixture. The scavenger is an electron-rich compound that is more reactive towards the PMB cation than your starting material or product. This effectively traps the cation and prevents it from participating in side reactions. Common scavengers include:
-
Anisole or 1,3-dimethoxybenzene[4]
-
Thioanisole
-
Triisopropylsilane (TIS)
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| A complex mixture of products is observed by TLC/LC-MS. | The PMB cation is reacting with the starting material or product. | Add a scavenger such as anisole or 1,3-dimethoxybenzene to the reaction mixture when using acidic deprotection methods like TFA or TfOH.[4] |
| Formation of polymeric, insoluble material. | Friedel-Crafts alkylation is occurring between the PMB cation and an aromatic ring on another molecule. | Use a scavenger. Alternatively, consider switching to an oxidative deprotection method (e.g., DDQ) if your substrate is compatible. |
| The desired product is obtained in low yield along with p-methoxybenzaldehyde. | This is expected with oxidative deprotection (e.g., DDQ). The yield might be low due to other side reactions or incomplete conversion. | Optimize the stoichiometry of the oxidant and the reaction time. Ensure the absence of water for some oxidative conditions, or its controlled presence for others, as per the specific protocol. |
| Other protecting groups on my molecule are also being cleaved. | The deprotection conditions are too harsh or not selective enough. | PMB ethers can be cleaved under conditions that leave other groups like benzyl (Bn) ethers intact. For example, oxidative deprotection with DDQ is generally selective for PMB over Bn. Acidic cleavage can be modulated by the strength of the acid. |
| Unexpected cyclization or rearrangement of the substrate. | The acidic conditions are promoting intramolecular reactions on a sensitive substrate. | In a case involving a diene, the PMB cation was found to trigger a cyclization reaction. If this occurs, a milder or non-acidic deprotection method should be explored. |
Byproduct Summary by Deprotection Method
The following table summarizes common byproducts identified with different pMeOBzl deprotection reagents. Yields are highly substrate and condition-dependent.
| Deprotection Reagent | Typical Byproduct(s) | Reported Yield/Observation |
| DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | p-Methoxybenzaldehyde | 48% yield of the aldehyde was observed in one study. |
| TFA (Trifluoroacetic Acid) | PMB-Scavenger Adducts, Polymeric materials | Formation of polymeric side products noted in the absence of a scavenger. |
| TfOH (Trifluoromethanesulfonic Acid) | Alkenyl tetrahydrofurans (with specific diene substrates) | 39-42% yield of cyclized byproduct in specific cases. |
| Electrochemical Oxidation (in Methanol) | p-Methoxybenzaldehyde dimethyl acetal | Identified as the main byproduct in this specific method. |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Deprotection using DDQ
-
Dissolution: Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v). The concentration is usually around 0.05-0.1 M.
-
Reagent Addition: Add DDQ (1.1 to 1.5 equivalents) to the solution at room temperature. The reaction mixture will typically turn dark.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Wash the aqueous layer with CH₂Cl₂. Combine the organic layers.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired alcohol from the reduced DDQ and p-methoxybenzaldehyde.
Protocol 2: General Procedure for Acidic Deprotection using TFA with a Scavenger
-
Dissolution: Dissolve the PMB-protected alcohol (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Scavenger Addition: Add a scavenger, such as anisole or 1,3-dimethoxybenzene (3-5 equivalents).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (often used in a concentration of 10-20% v/v in CH₂Cl₂) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with CH₂Cl₂.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the residue by flash column chromatography.
Protocol 3: HPLC-MS Analysis for Byproduct Identification
-
Sample Preparation: Take a small aliquot from the crude reaction mixture. Dilute it with a suitable solvent system, typically a 1:1 mixture of acetonitrile and water containing 0.1% formic acid or TFA.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is standard.
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 254 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Analysis: Scan for the expected mass of the product, remaining starting material, and potential byproducts (e.g., mass of the product + 121 Da for PMB addition, or the mass of p-methoxybenzaldehyde).
-
Diagrams
References
Technical Support Center: Strategies to Improve Yield with H-Cys(pMeOBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis using H-Cys(pMeOBzl)-OH. Our goal is to help you optimize your experimental protocols to improve final peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low overall yield when synthesizing peptides with this compound?
Low peptide yield can result from a combination of factors, including incomplete coupling reactions, peptide aggregation, and the occurrence of side reactions during the synthesis or final cleavage steps. Cysteine residues, in particular, are prone to racemization and side reactions due to the nature of the thiol side chain.
Q2: How can racemization of the Cysteine residue be minimized during coupling?
Racemization of Cysteine is a significant concern, especially when it is the C-terminal residue.[1][2] To mitigate this, it is crucial to select the appropriate coupling method. Using carbodiimide-based reagents like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can significantly suppress racemization by avoiding the use of strong bases.[1][3][4] It is advisable to avoid pre-activation methods that require strong bases like N,N-diisopropylethylamine (DIEA).
Q3: What are the common side products observed with Cysteine-containing peptides and how can they be prevented?
Several side reactions can occur during the synthesis of Cysteine-containing peptides:
-
β-Elimination: This is particularly prevalent for C-terminal Cysteine residues and leads to the formation of a dehydroalanine intermediate. This intermediate can then react with piperidine (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct, resulting in a mass increase of +51 Da. Using a more sterically hindered protecting group like Trityl (Trt) or employing a 2-chlorotrityl chloride resin can help minimize this side reaction.
-
S-alkylation: During the final trifluoroacetic acid (TFA) cleavage, especially when using Wang resin, carbocations released from the resin linker can alkylate the sulfur atom of the Cysteine side chain. This can be minimized by using a cleavage cocktail containing effective scavengers.
-
Oxidation: The thiol group of Cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or oligomers. This can be controlled by maintaining a reducing environment during cleavage and purification.
-
Aspartimide Formation: If a Cysteine residue is adjacent to an aspartic acid residue, the peptide backbone can undergo a side reaction to form a cyclic aspartimide intermediate, especially under basic conditions. Adding HOBt to the piperidine deprotection solution can help to suppress this.
Q4: What are the optimal conditions for the deprotection of the p-methoxybenzyl (pMeOBzl) group?
The pMeOBzl group is typically removed under strong acidic conditions, such as with TFA. However, to prevent side reactions, a carefully formulated cleavage cocktail with scavengers is essential. A method using 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA has been described for the deprotection of Cys(pMeOBzl), which requires the addition of thioanisole as a catalyst for effective removal.
Troubleshooting Guides
Guide 1: Low Coupling Efficiency
Problem: Incomplete coupling of this compound or the subsequent amino acid, as indicated by a positive Kaiser test.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Steric Hindrance | Double couple the amino acid. If the problem persists, consider using a more potent coupling reagent like HATU or HCTU. |
| Peptide Aggregation | Incorporate pseudoprolines or use a resin known to reduce aggregation, such as ChemMatrix®. |
| Inefficient Activation | Ensure the freshness of your coupling reagents. For carbodiimide-based couplings, allow for a short pre-activation time of 5-10 minutes before adding to the resin. |
Guide 2: Unexpected Mass in Mass Spectrometry Analysis
Problem: Detection of unexpected masses in the final peptide product.
Troubleshooting Steps:
-
Mass shift of +51 Da: This strongly suggests the formation of a 3-(1-piperidinyl)alanine adduct at the C-terminal Cysteine due to β-elimination.
-
Solution: For future syntheses, consider using Fmoc-Cys(Trt)-OH, which is more resistant to β-elimination, or synthesize the peptide on a 2-chlorotrityl chloride resin.
-
-
Mass shift corresponding to alkylation: If you observe additions corresponding to resin linker fragments, this is likely due to S-alkylation during cleavage.
-
Solution: Optimize your cleavage cocktail by increasing the concentration of scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT).
-
-
Dimerization or Oligomerization: If you observe masses corresponding to multiples of your target peptide mass, this is likely due to oxidation.
-
Solution: Ensure your cleavage and purification buffers are degassed and consider adding a reducing agent like dithiothreitol (DTT) during the work-up.
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Additive | Base | Key Advantages | Potential Issues |
| DIC | HOBt or Oxyma Pure | None required | Low racemization, cost-effective. | Slower coupling kinetics compared to phosphonium or aminium reagents. |
| HBTU/HATU | None | DIEA or NMM | High coupling efficiency, fast reaction times. | Higher risk of racemization, especially with HATU. Excess reagent can cap the N-terminus. |
| PyBOP | None | DIEA or NMM | High coupling efficiency, suitable for hindered couplings. | Byproducts can be difficult to remove in solution-phase synthesis. |
Table 2: Recommended Cleavage Cocktails for Cys(pMeOBzl)-Containing Peptides
| Reagent Cocktail | Composition (v/v) | Scavengers & Their Role | Recommended Use |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol & Thioanisole: Protect Cys and Met. EDT: Scavenges carbocations. | General purpose for peptides with acid-sensitive residues. |
| TFA/TIS/Water | TFA/TIS/H2O (95:2.5:2.5) | TIS: Reduces trityl cations and other carbocations. | Effective for Trt-protected Cysteine, but may not be sufficient to prevent all side reactions with pMeOBzl. |
| DTNP/TFA | 2 eq. DTNP in TFA with Thioanisole | Thioanisole: Acts as a catalyst for pMeOBzl removal. | A specific method for the deprotection of Cys(pMeOBzl). |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.) and HOBt (or Oxyma) (3 eq.) in DMF. Add Diisopropylcarbodiimide (DIC) (3 eq.).
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove residual DMF and dry it under a vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5). Prepare approximately 10 mL of the cocktail per 100 mg of resin.
-
Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin in a reaction vessel. Ensure the resin is fully suspended and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the peptide by adding cold diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C prior to purification.
Visualizations
References
Technical Support Center: p-Methoxybenzyl (pMeOBzl) Group Removal
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the removal of the p-methoxybenzyl (pMeOBzl or PMB) protecting group, particularly focusing on the crucial role of scavengers in ensuring clean and efficient deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary role of scavengers in pMeOBzl deprotection?
A1: During acidic cleavage of the pMeOBzl group (e.g., with trifluoroacetic acid - TFA), a highly reactive p-methoxybenzyl carbocation is generated. This cation can reattach to the deprotected functional group or alkylate other nucleophilic residues in the molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to unwanted side products.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations, preventing side reactions and ensuring a higher yield of the desired product.[1]
Q2: My pMeOBzl deprotection is incomplete. What are the possible causes and solutions?
A2: Incomplete cleavage of the pMeOBzl group can be due to several factors:
-
Insufficient Acid Strength or Time: The pMeOBzl group requires a strong acid for efficient removal.[2] Ensure you are using an appropriate concentration of a strong acid like TFA and that the cleavage reaction is allowed to proceed for a sufficient duration.[2]
-
Suboptimal Scavenger Cocktail: The choice and freshness of your scavenger cocktail are critical. An inappropriate or degraded scavenger may not effectively trap the carbocations, which can sometimes hinder the forward reaction.
-
Steric Hindrance: The accessibility of the pMeOBzl group to the acid can be a factor. If the group is in a sterically hindered position, longer reaction times or harsher conditions may be necessary.
Q3: I'm observing significant side-product formation, particularly alkylation of sensitive amino acids. How can I prevent this?
A3: Alkylation of nucleophilic residues is a common side reaction. To mitigate this:
-
Use an Effective Scavenger Cocktail: This is the most critical step. A combination of scavengers is often more effective than a single one. For peptides containing sensitive residues like Tryptophan (Trp), Cysteine (Cys), and Methionine (Met), a robust cocktail is essential.
-
Optimize Scavenger Selection:
-
Trialkylsilanes (TIS, TES): Triisopropylsilane (TIS) and triethylsilane (TES) are excellent carbocation scavengers. TIS is particularly effective at quenching the trityl cation and preventing reattachment.
-
Thioanisole: Protects tryptophan residues and can accelerate the deprotection of arginine protected with Pmc.
-
1,2-Ethanedithiol (EDT): A good reducing scavenger for cysteine and methionine.
-
Phenol: Often used to protect tryptophan residues.
-
Water: Can be an essential scavenger, especially when deprotecting arginine with sulfonyl-based protecting groups, to avoid sulfonation of tryptophan or tyrosine.
-
-
Work Under an Inert Atmosphere: Performing the cleavage under nitrogen or argon can help minimize oxidation, especially of methionine.
Q4: Can the scavenger itself cause side reactions?
A4: Yes, some scavengers can have dual roles. For example, triisopropylsilane (TIS) and triethylsilane (TES) can act as reducing agents in the presence of TFA, facilitating the removal of certain sulfur-protecting groups from cysteine. This can be an issue if you intend to keep those protecting groups intact for orthogonal deprotection strategies. Therefore, careful consideration of the scavenger's properties is necessary.
Q5: What is a good starting point for a universal scavenger cocktail?
A5: A widely used general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). This is very effective for peptides with multiple sensitive residues but is also highly odorous. For many sequences, a simpler, less odorous mixture of TFA/TIS/water (95:2.5:2.5) is sufficient, especially if appropriate protecting groups for sensitive residues (like Boc for Trp) are used.
Data Presentation: Scavenger Cocktail Performance
The selection of an appropriate scavenger cocktail is critical for achieving high-purity products. The following tables summarize the effectiveness of various cocktails in specific applications.
Table 1: Comparison of Scavenger Cocktails for Deprotection of Sec(Mob)
| Scavenger Cocktail (v/v/v) | Temperature | Time | Outcome | Reference |
| TFA/TES/thioanisole (96:2:2) | 40 °C | 4 hours | Complete deprotection, mainly diselenide form, no significant side reactions. | |
| Other cocktails with TES, phenol | 40 °C | 4 hours | Gentle and facile deprotection. |
Table 2: Common Scavenger Cocktails and Their Applications in Peptide Synthesis
| Reagent Name | Composition (v/v) | Primary Application | Notes | Reference |
| Standard | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues. | TIS is an excellent carbocation scavenger. | |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Trp, Cys, Met, Tyr). | Very effective but highly odorous. | |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Peptides with sulfonyl-protected Arginine (e.g., Pmc, Pbf). | Minimizes attachment of Trp-containing peptides to the linker. | |
| Low Odor (Reagent L) | 88% TFA, 2% TIS, 5% Dithiothreitol (DTT), 5% H₂O | Alternative for peptides with Cys and Met to avoid the odor of EDT and thioanisole. | DTT is an effective reducing agent. |
Experimental Protocols
Protocol 1: General Procedure for pMeOBzl Group Removal from a Peptide-Resin
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O, prepared fresh)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line (optional)
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin. Caution: Perform this step in a well-ventilated fume hood.
-
Stopper the vessel and gently agitate at room temperature for 2-3 hours. The reaction can be carried out under an inert atmosphere to minimize oxidation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail or TFA, and then with DCM. Combine the filtrates.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analyze the crude peptide by HPLC and mass spectrometry to assess purity and confirm deprotection.
Visualizations
Caption: Mechanism of pMeOBzl deprotection and the role of scavengers.
Caption: Troubleshooting workflow for pMeOBzl deprotection issues.
References
Technical Support Center: Cys(pMeOBzl) Protection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the premature deprotection of the para-methoxybenzyl (pMeOBzl or Mob) protecting group for cysteine (Cys) during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the Cys(pMeOBzl) protecting group?
A1: The Cys(pMeOBzl) group is primarily used in Boc/Bzl-based Solid-Phase Peptide Synthesis (SPPS). Its stability to the repetitive trifluoroacetic acid (TFA) treatments required for Nα-Boc deprotection, followed by its removal during the final strong acid cleavage (typically with HF), makes it a suitable choice for this strategy.[1]
Q2: What are the common causes of premature deprotection of Cys(pMeOBzl)?
A2: Premature deprotection of Cys(pMeOBzl) is most often caused by excessive or prolonged exposure to acidic conditions that are stronger than those typically used for routine Boc removal. While stable to repeated treatments with ~25-50% TFA in dichloromethane (DCM) for Boc deprotection, harsher acidic conditions or extended exposure can lead to its cleavage. Additionally, certain scavenger cocktails, particularly those containing trialkylsilanes like triisopropylsilane (TIS) in the presence of TFA, can facilitate the reductive cleavage of the pMeOBzl group.[2]
Q3: How does Cys(pMeOBzl) stability compare to other common Cys protecting groups?
A3: The stability of Cys(pMeOBzl) is intermediate compared to other common cysteine protecting groups. It is more acid-stable than highly acid-labile groups like Trityl (Trt) and 4-methoxytrityl (Mmt), which are designed for Fmoc-SPPS and are cleaved with very dilute TFA.[3] However, it is less stable than the Acetamidomethyl (Acm) group, which is orthogonal to both Fmoc and Boc strategies and requires specific reagents like iodine or mercury(II) acetate for removal.[4] The Benzyl (Bzl) group is more stable than pMeOBzl and requires strong acids like HF for cleavage.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, indicating potential premature deprotection of Cys(pMeOBzl).
Issue 1: Observation of Unwanted Disulfide-Bonded Species in Crude Peptide
-
Symptom: Mass spectrometry (MS) analysis of the crude peptide after cleavage shows significant peaks corresponding to peptide dimers or oligomers.
-
Potential Cause: This strongly suggests that the pMeOBzl group was prematurely removed during synthesis or cleavage, exposing the free thiol which then oxidized to form disulfide bonds.
-
Troubleshooting Workflow:
Troubleshooting workflow for disulfide bond formation.
Issue 2: Incomplete Reaction During On-Resin Modification of Other Residues
-
Symptom: A planned chemical modification on a different amino acid side chain fails or gives low yield, and byproducts are observed.
-
Potential Cause: If the pMeOBzl group is prematurely cleaved, the resulting free thiol is a potent nucleophile that can interfere with various modification reactions, leading to undesired side products.
-
Recommended Action:
-
Confirm Deprotection: Before proceeding with the on-resin modification, cleave a small amount of resin and analyze by MS to confirm the integrity of the Cys(pMeOBzl) group.
-
Adjust Conditions: If deprotection has occurred, reconsider the conditions of the preceding steps. Ensure that Boc deprotection steps are not overly extended.
-
Orthogonal Protection: For complex syntheses involving extensive on-resin modifications, consider using a more robust and orthogonal protecting group such as Cys(Acm).
-
Data Summary: Stability of Cysteine Protecting Groups
The choice of a protecting group is critical and depends on the overall synthetic strategy. The following table summarizes the stability and cleavage conditions for common Cys protecting groups.
| Protecting Group | Abbreviation | Stability (Stable Towards) | Cleavage Conditions | Primary Strategy |
| para-Methoxybenzyl | pMeOBzl, Mob | Repetitive 25-50% TFA/DCM | HF; High concentrations of TFA with scavengers | Boc-SPPS |
| Trityl | Trt | Piperidine, mild base | 1-5% TFA/DCM, often with silanes | Fmoc-SPPS |
| Acetamidomethyl | Acm | TFA, HF (in dark), Piperidine | I₂, Hg(OAc)₂, Ag(I) | Orthogonal (Fmoc/Boc) |
| tert-Butyl | tBu | Piperidine, TFA | HF, TFMSA, TMSBr | Boc-SPPS |
| Benzyl | Bzl | TFA, Piperidine | Na/NH₃(l), HF | Boc-SPPS |
Key Experimental Protocols
Protocol 1: Standard Cleavage Cocktail for Peptides with Cys(pMeOBzl) (Boc-SPPS)
This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while minimizing premature deprotection of acid-stable groups until the final step.
Objective: To efficiently cleave the peptide from the resin with minimal side reactions.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
p-Cresol (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (~100 mg) into the reaction vessel of the HF apparatus.
-
Add scavengers: anisole (1.0 mL) and p-cresol (0.5 mL) per gram of resin.
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Carefully condense anhydrous HF (~10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by vacuum distillation.
-
Wash the remaining peptide and resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding a larger volume of cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Dry the peptide under vacuum.
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Optimized TFA Cleavage Cocktail to AVOID Cys(pMeOBzl) Deprotection
In cases where a final cleavage with a less harsh acid than HF is attempted, or when analyzing peptide integrity while keeping the Cys(pMeOBzl) group intact, a carefully formulated TFA cocktail is required. This is not a standard deprotection protocol for pMeOBzl but a diagnostic or strategic one.
Objective: To cleave a peptide from a hyper-acid-labile resin (e.g., 2-chlorotrityl) while preserving the Cys(pMeOBzl) group.
Materials:
-
Peptide-resin (on 2-chlorotrityl or similar)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Prepare the cleavage cocktail: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole. Crucially, omit silane scavengers like TIS , which can reductively cleave the pMeOBzl group.
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail (e.g., 5 mL for 100 mg of resin).
-
Allow the reaction to proceed at room temperature for 1.5 to 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Isolate and dry the peptide as described in the previous protocol.
-
Analyze immediately by LC-MS to assess the level of deprotection.
Logical flow for a Cys(pMeOBzl)-preserving cleavage.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-Cys(pMeOBzl)-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of cysteine-containing peptides, the selection of the appropriate thiol-protecting group is a critical decision that profoundly influences the purity, yield, and overall success of the synthesis. The para-methoxybenzyl (pMeOBzl) protecting group for cysteine, utilized as H-Cys(pMeOBzl)-OH in solid-phase peptide synthesis (SPPS), offers specific advantages and disadvantages compared to other commonly used protecting groups. This guide provides an objective comparison of peptides synthesized with this compound against those synthesized with alternative cysteine protecting groups, supported by experimental data and detailed protocols for HPLC analysis.
Comparative Overview of Cysteine Protecting Groups
The choice of a cysteine-protecting group is primarily dictated by its stability during peptide chain elongation and the conditions required for its removal. The pMeOBzl group belongs to the benzyl-type protecting groups, which are known for their stability but often require strong acidic conditions for cleavage. This contrasts with more acid-labile groups like trityl (Trt) or groups requiring orthogonal cleavage strategies like acetamidomethyl (Acm). A summary of the key characteristics of common cysteine protecting groups is presented in Table 1.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| p-Methoxybenzyl (pMeOBzl) | p-CH₃O-C₆H₄-CH₂- | Strong acids (e.g., HF, TFMSA), DTNP/thioanisole[1] | Stable to repetitive TFA treatments in Boc-SPPS[2] | Requires harsh cleavage conditions that can cause side reactions[1]. |
| Trityl (Trt) | (C₆H₅)₃C- | Mildly acidic conditions (e.g., TFA-based cocktails)[3] | Highly acid-labile, compatible with standard Fmoc-SPPS cleavage[4] | Can lead to S-alkylation side products from resin linkers. |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | Iodine, mercury(II) acetate, silver trifluoromethanesulfonate | Orthogonal to acid-labile groups, allowing for selective deprotection | Requires a separate deprotection step; iodine can oxidize sensitive residues. |
| tert-Butyl (tBu) | (CH₃)₃C- | Mercury(II) acetate, HF, TMSBr/TFA | Orthogonal to Trt and Acm groups. | Cleavage conditions can be harsh. |
| S-tert-butylthio (StBu) | (CH₃)₃CS- | Reduction with thiols (e.g., DTT, β-mercaptoethanol) | Orthogonal to acid-labile groups; cleavage under reducing conditions. | Requires specific reducing agents for removal. |
| 4-Methoxytrityl (Mmt) | 4-CH₃O-C₆H₄-(C₆H₅)₂C- | 1-2% TFA in DCM | More acid-labile than Trt, allowing for selective on-resin deprotection. | Not stable to standard final cleavage conditions if simultaneous deprotection is desired. |
Impact on Peptide Purity and HPLC Profile
The choice of the cysteine protecting group directly impacts the purity of the crude peptide, which is visualized in the HPLC chromatogram. Peptides synthesized with this compound often require harsh cleavage conditions, which can lead to a variety of side products, resulting in a more complex HPLC profile with multiple impurity peaks. In contrast, the use of the more acid-labile Trt group, which is cleaved under standard TFA conditions, generally yields a cleaner crude product.
Common Side Reactions Affecting HPLC Purity:
-
S-alkylation: Cysteine residues, particularly those with acid-labile protecting groups like Trt, can be alkylated by carbocations generated from the resin linker (e.g., from Wang or Rink amide resins) during TFA cleavage. This results in adducts that will appear as distinct peaks in the HPLC chromatogram.
-
Piperidine Adduct Formation: For peptides with a C-terminal cysteine, base-catalyzed elimination of the protected thiol can occur during Fmoc deprotection with piperidine, leading to a dehydroalanine intermediate that can subsequently react with piperidine to form a +85 Da adduct.
-
Oxidation: The free thiol group of cysteine is susceptible to oxidation, leading to the formation of disulfide-bridged dimers or higher-order oligomers, which will have different retention times on a reverse-phase HPLC column.
-
Racemization: The use of highly reactive coupling reagents can increase the risk of racemization at the cysteine residue, leading to diastereomeric impurities that may be difficult to separate by HPLC.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) - General Protocol
A standard Fmoc/tBu strategy is employed for the synthesis of cysteine-containing peptides.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-Cys(pMeOBzl)-OH or other protected cysteine derivatives) using a suitable activating agent (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Cleavage and Deprotection Protocols
For Peptides Synthesized with this compound:
-
HF Cleavage:
-
Dry the peptide-resin thoroughly.
-
Place the resin in the reaction vessel of an HF cleavage apparatus.
-
Add scavengers such as anisole.
-
Cool the vessel and condense liquid HF into it.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
Remove the HF by evaporation under vacuum.
-
-
DTNP/TFA/Thioanisole Cleavage:
-
Treat the peptide-resin with a cocktail of 2 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP), TFA, and thioanisole for complete deprotection.
-
For Peptides Synthesized with H-Cys(Trt)-OH:
-
TFA Cleavage:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
HPLC Analysis Protocol
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture.
-
HPLC System: A reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. A typical gradient is 5% to 95% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
Visualizing the Workflow and Comparisons
dot digraph "SPPS_and_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_synthesis" { label="Solid-Phase Peptide Synthesis (SPPS)"; bgcolor="#FFFFFF"; "Resin_Swelling" -> "Fmoc_Deprotection" -> "Washing_1" -> "Amino_Acid_Coupling" -> "Washing_2" -> "Repeat_Cycle"; }
subgraph "cluster_cleavage" { label="Cleavage & Deprotection"; bgcolor="#FFFFFF"; "SPPS_Product" [label="Peptidyl-Resin"]; "Cleavage_Cocktail" [label="Cleavage Cocktail\n(e.g., TFA or HF based)"]; "SPPS_Product" -> "Cleavage_Reaction" [label="Add"]; "Cleavage_Cocktail" -> "Cleavage_Reaction"; "Cleavage_Reaction" -> "Precipitation" -> "Crude_Peptide"; }
subgraph "cluster_analysis" { label="HPLC Analysis"; bgcolor="#FFFFFF"; "Sample_Prep" [label="Sample Preparation"]; "HPLC_Injection" [label="HPLC Injection"]; "Data_Analysis" [label="Data Analysis"]; "Crude_Peptide" -> "Sample_Prep" -> "HPLC_Injection" -> "Data_Analysis"; }
"Repeat_Cycle" -> "SPPS_Product" [style=dashed]; } caption: "General workflow for peptide synthesis, cleavage, and HPLC analysis."
dot digraph "Protecting_Group_Comparison" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Choice of Cys\nProtecting Group", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_pMeOBzl" { label="this compound"; bgcolor="#FFFFFF"; "pMeOBzl_Cleavage" [label="Harsh Cleavage\n(HF or TFMSA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pMeOBzl_Purity" [label="Potentially Lower Purity,\nMore Side Products"]; "pMeOBzl_Cleavage" -> "pMeOBzl_Purity"; }
subgraph "cluster_Trt" { label="H-Cys(Trt)-OH"; bgcolor="#FFFFFF"; "Trt_Cleavage" [label="Mild Cleavage\n(TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Trt_Purity" [label="Generally Higher Purity,\nFewer Side Products"]; "Trt_Cleavage" -> "Trt_Purity"; }
subgraph "cluster_Acm" { label="H-Cys(Acm)-OH"; bgcolor="#FFFFFF"; "Acm_Cleavage" [label="Orthogonal Cleavage\n(Iodine, Hg(OAc)₂)", fillcolor="#FBBC05", fontcolor="#202124"]; "Acm_Purity" [label="High Purity of Protected Peptide,\nRequires Extra Step"]; "Acm_Cleavage" -> "Acm_Purity"; }
"Start" -> "pMeOBzl_Cleavage"; "Start" -> "Trt_Cleavage"; "Start" -> "Acm_Cleavage"; } caption: "Comparison of cleavage pathways and expected purity for different Cys protecting groups."
Conclusion
The use of this compound in peptide synthesis is a valid strategy, particularly in Boc-based SPPS where its stability to repeated acid treatments is advantageous. However, for the more common Fmoc-based SPPS, the harsh conditions required for the removal of the pMeOBzl group can lead to a more complex crude product with a higher level of impurities as observed by HPLC. In contrast, protecting groups like Trt are more compatible with standard Fmoc-SPPS protocols, generally resulting in higher purity crude peptides and simpler HPLC profiles. For complex peptides requiring sequential disulfide bond formation, orthogonal protecting groups like Acm offer a superior strategic advantage. The choice of the cysteine protecting group should, therefore, be carefully considered based on the overall synthetic strategy and the desired purity of the final peptide product.
References
A Comparative Guide to p-Methoxybenzyl (pMeOBzl) Deprotection and its Validation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group and a reliable deprotection strategy is paramount to the success of complex molecule synthesis. The p-methoxybenzyl (pMeOBzl or PMB) group is a frequently employed protecting group for alcohols, phenols, and other functionalities due to its relative stability and the various methods available for its removal. This guide provides an objective comparison of common pMeOBzl deprotection methods, supported by experimental data, and details the use of mass spectrometry for the validation of this critical reaction step.
Comparison of Common pMeOBzl Deprotection Methods
The choice of deprotection method for the pMeOBzl group is often dictated by the overall functionality of the molecule and the desired selectivity. The most prevalent methods involve acidic cleavage or oxidative removal. Below is a summary of common deprotection reagents and their reported efficiencies.
| Deprotection Reagent | Typical Conditions | Reported Yield (%) | Key Considerations |
| Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) | 68-98%[1][2] | Can be selective, but may cleave other acid-labile protecting groups.[3] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DDQ in a solvent mixture (e.g., DCM/water) | Not specified in sources | A mild oxidative method that is selective for pMeOBzl over benzyl groups.[4] |
| Electrochemical Deprotection | Undivided electrochemical flow reactor in Methanol (MeOH) | up to 93%[5] | Removes the need for chemical oxidants and allows for easy scale-up. |
| 2,2'-dithiobis(5-nitropyridine) (DTNP) / TFA | DTNP in TFA | Not specified in sources | Particularly useful for deprotecting pMeOBzl from cysteine and selenocysteine residues in peptides. |
Mass Spectrometry for Deprotection Validation
Mass spectrometry is an indispensable tool for monitoring the progress and confirming the outcome of a deprotection reaction. It provides a rapid and sensitive means to identify the starting material, the deprotected product, and any potential side products by their mass-to-charge ratio (m/z). Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques, often coupled with Liquid Chromatography (LC-MS) or High-Performance Liquid Chromatography (HPLC) for separation and analysis of complex reaction mixtures.
Experimental Protocols
General Protocol for pMeOBzl Deprotection using TFA
This protocol describes a general procedure for the deprotection of a pMeOBzl-protected alcohol using Trifluoroacetic Acid (TFA).
Materials:
-
pMeOBzl-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the pMeOBzl-protected compound in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 10-50 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected alcohol.
Protocol for Mass Spectrometry Validation (LC-MS)
This protocol outlines the steps for validating the deprotection reaction using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
Quench the aliquot with a suitable solvent (e.g., methanol) to stop the reaction.
-
Dilute the quenched sample to an appropriate concentration for LC-MS analysis (typically in the low µg/mL range) using the initial mobile phase conditions.
LC-MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) to ensure separation of the starting material, product, and any byproducts.
-
Mass Spectrometer: An ESI-quadrupole or ESI-time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecules [M+H]⁺.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the expected m/z values of the starting material and the deprotected product. The disappearance of the starting material peak and the appearance of the product peak confirm the reaction's progress and completion.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) outline the experimental workflow and the logical relationship of the deprotection and validation steps.
Caption: Experimental workflow for pMeOBzl deprotection and validation.
References
- 1. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Comparative Analysis of p-Methoxybenzyl (pMeOBzl) and Trityl (Trt) Protecting Groups in Chemical Synthesis
In the realm of organic synthesis, particularly in the assembly of complex molecules such as pharmaceuticals and natural products, the judicious use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions and allow for selective transformations. This guide provides a detailed comparative study of two widely used protecting groups for hydroxyl, amino, and thiol functionalities: the p-methoxybenzyl (pMeOBzl or PMB) group and the triphenylmethyl (Trt) group.
The pMeOBzl group is an ether-based protecting group known for its relative stability and unique deprotection methods.[1][2] In contrast, the Trityl group, also an ether-based protecting group, is characterized by its significant steric bulk and high sensitivity to acidic conditions.[3][4] The choice between these two protecting groups is often dictated by the specific requirements of the synthetic route, including the stability of the substrate to various reaction conditions and the need for orthogonal deprotection strategies.[5]
Chemical Properties and Stability
The stability of a protecting group under various conditions is a critical factor in its selection. The pMeOBzl and Trt groups exhibit distinct stability profiles, particularly towards acidic and oxidative conditions.
| Property | p-Methoxybenzyl (pMeOBzl) | Trityl (Trt) |
| Structure | 4-Methoxybenzyl | Triphenylmethyl |
| Functional Groups Protected | Alcohols, Amines, Thiols, Carboxylic Acids | Alcohols, Amines, Thiols |
| Acid Stability | Moderately stable; cleaved by strong acids like TFA. | Highly labile; cleaved by mild acids like acetic acid or formic acid. |
| Base Stability | Generally stable. | Stable. |
| Oxidative Stability | Labile; cleaved by oxidizing agents like DDQ and CAN. | Generally stable. |
| Hydrogenolysis | Cleaved by hydrogenolysis (e.g., H₂/Pd-C). | Cleaved by hydrogenolysis. |
The key difference lies in their acid lability and susceptibility to oxidation. The Trt group is significantly more acid-labile due to the formation of a highly stabilized trityl cation upon cleavage. This high sensitivity allows for its removal under very mild acidic conditions. Conversely, the pMeOBzl group is more robust towards acids but can be selectively removed through oxidation, a feature not shared by the Trt group. This oxidative cleavage is facilitated by the electron-donating methoxy group, which stabilizes the intermediate radical cation.
Protection and Deprotection Methodologies
The introduction and removal of these protecting groups are accomplished through well-established protocols. The choice of method depends on the substrate and the desired selectivity.
Protection
pMeOBzl Protection: The most common method for introducing the pMeOBzl group is through a Williamson ether synthesis, where an alkoxide, generated by a base like sodium hydride (NaH), reacts with p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br). For base-sensitive substrates, p-methoxybenzyl trichloroacetimidate can be used under acidic conditions.
Trt Protection: The Trt group is typically introduced by reacting the substrate with trityl chloride (Trt-Cl) in the presence of a base such as pyridine or triethylamine. The steric bulk of the Trt group often leads to selective protection of primary alcohols over secondary or tertiary ones.
Deprotection
The orthogonality of deprotection methods is a significant advantage in multi-step syntheses.
pMeOBzl Deprotection:
-
Oxidative Cleavage: The most characteristic deprotection method involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). This method is mild and highly selective.
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to remove the pMeOBzl group.
-
Hydrogenolysis: Catalytic hydrogenation provides another route for deprotection.
Trt Deprotection:
-
Acidic Cleavage: The Trt group is readily cleaved under mild acidic conditions, such as aqueous formic acid or dilute TFA.
-
Hydrogenolysis: Similar to the pMeOBzl group, the Trt group can be removed by catalytic hydrogenation.
The following table summarizes common conditions for the protection and deprotection of alcohols.
| Reaction | Protecting Group | Reagents and Conditions | Typical Yield |
| Protection | pMeOBzl | ROH, NaH, PMB-Cl, THF/DMF, 0 °C to rt | High |
| Trt | ROH, Trt-Cl, Pyridine, rt | High | |
| Deprotection | pMeOBzl | R-OPMB, DDQ, CH₂Cl₂/H₂O, rt | >90% |
| pMeOBzl | R-OPMB, TFA, CH₂Cl₂, rt | High | |
| Trt | R-OTrt, 90% Acetic Acid, rt | High | |
| Trt | R-OTrt, 1-5% TFA in CH₂Cl₂, rt | High |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with pMeOBzl-Cl
To a solution of the primary alcohol (1.0 equiv) in anhydrous THF/DMF at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise. The mixture is stirred at 0 °C for 30 minutes, after which p-methoxybenzyl chloride (1.1 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Deprotection of a pMeOBzl Ether using DDQ
To a solution of the pMeOBzl-protected compound (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1) at room temperature is added DDQ (1.2 equiv). The reaction mixture is stirred vigorously for 1-4 hours, or until the starting material is consumed as indicated by TLC analysis. The reaction mixture is then diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the deprotected alcohol.
Protocol 3: Protection of a Primary Alcohol with Trt-Cl
A solution of the primary alcohol (1.0 equiv) and trityl chloride (1.1 equiv) in anhydrous pyridine is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Protocol 4: Deprotection of a Trt Ether using Formic Acid
The trityl-protected compound is dissolved in cold 97% formic acid and stirred for a short period (e.g., 3-5 minutes). The formic acid is then removed under high vacuum. The residue is co-evaporated with dioxane and then ethanol to remove residual acid. The resulting material is partitioned between water and diethyl ether. The aqueous layer containing the deprotected product is separated and lyophilized to yield the final product. The triphenylmethanol byproduct remains in the organic layer.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of protection and deprotection for both groups.
Caption: Williamson ether synthesis for pMeOBzl protection.
Caption: Oxidative deprotection of a pMeOBzl ether using DDQ.
Caption: Protection of an alcohol with the Trityl group.
Caption: Acid-catalyzed deprotection of a Trityl ether.
Conclusion and Recommendations
The choice between pMeOBzl and Trt as a protecting group is a strategic decision in the design of a synthetic route.
Choose the pMeOBzl group when:
-
Orthogonal deprotection via oxidation is desired.
-
The synthesis requires conditions that are mildly acidic, where a Trt group would be labile.
-
The steric bulk of the protecting group is not a primary concern for selectivity.
Choose the Trt group when:
-
High acid lability is required for deprotection under very mild conditions.
-
Steric hindrance is needed to achieve selective protection of a primary hydroxyl or thiol group in the presence of more hindered ones.
-
The synthesis involves basic conditions where the Trt group is stable.
Both protecting groups offer robust and reliable methods for the temporary masking of functional groups. A thorough understanding of their respective stabilities and deprotection conditions allows the synthetic chemist to navigate complex molecular architectures with precision and efficiency.
References
Performance of H-Cys(pMeOBzl)-OH on Different Resin Types: A Comparative Guide
For researchers engaged in solid-phase peptide synthesis (SPPS), particularly of cysteine-containing peptides, the choice of solid support is a critical parameter influencing yield, purity, and stereochemical integrity. This guide provides a comparative analysis of the performance of H-Cys(pMeOBzl)-OH when loaded onto three common resin types: 2-Chlorotrityl chloride (2-CTC), Wang, and Merrifield resins. The selection of the appropriate resin is paramount for minimizing side reactions, such as racemization and β-elimination, which are particularly prevalent with C-terminal cysteine residues.
Key Performance Indicators: A Comparative Overview
The performance of this compound is significantly influenced by the properties of the resin linker. The following table summarizes the key performance indicators for each resin type based on established principles of solid-phase peptide synthesis.
| Performance Indicator | 2-Chlorotrityl Chloride (2-CTC) Resin | Wang Resin | Merrifield Resin |
| Racemization of C-terminal Cysteine | Very Low. The steric hindrance of the trityl linker effectively suppresses racemization during amino acid loading and subsequent Fmoc deprotection steps.[1] | High. The ester linkage is susceptible to base-catalyzed racemization, especially during prolonged piperidine treatment for Fmoc removal. | Moderate to High (in Boc-SPPS). Racemization can occur during the initial loading, which often requires elevated temperatures. Its use in Fmoc-SPPS for C-terminal cysteine peptides is not common. |
| Loading Efficiency | High. The reaction of the carboxylic acid with the chlorotrityl group is generally efficient and proceeds under mild conditions.[2] | Moderate to High. Loading typically requires activation of the amino acid, which can sometimes lead to side reactions. | Variable. Loading efficiency can be inconsistent and may require harsh conditions. |
| Cleavage Conditions | Very Mild. Peptides can be cleaved with dilute trifluoroacetic acid (TFA) (e.g., 1-5% in DCM), preserving acid-labile side-chain protecting groups.[3] | Strong Acid. Requires high concentrations of TFA (e.g., 50-95%) for cleavage, leading to the removal of most acid-labile protecting groups. | Harsh. Typically requires strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. |
| Side Reactions (e.g., β-elimination, DKP formation) | Low. The bulky trityl group and mild cleavage conditions minimize the occurrence of diketopiperazine (DKP) formation and other side reactions. | Prone to side reactions. Susceptible to β-elimination at the C-terminal cysteine and S-alkylation by carbocations generated from the linker during cleavage. | Dependent on strategy. Side reactions are a concern, particularly with harsh cleavage conditions. |
| Compatibility with Fmoc-SPPS | Excellent. Highly compatible and recommended for the synthesis of protected peptide fragments. | Good. Widely used, but with known drawbacks for C-terminal cysteine. | Limited. Primarily used in Boc-SPPS. Compatibility with Fmoc-SPPS for C-terminal acids is not ideal due to linker stability. |
Experimental Protocols
Detailed methodologies for the loading of this compound onto each resin and the subsequent cleavage of the peptide are provided below.
2-Chlorotrityl Chloride (2-CTC) Resin
Loading Protocol:
-
Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0-1.6 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-Cys(pMeOBzl)-OH (1.5 eq. relative to resin loading) in anhydrous DCM (10 mL). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.).
-
Add the amino acid solution to the swollen resin and agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and methanol (3x).
-
Dry the resin under vacuum to a constant weight.
-
The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed sample of the dried resin.
Cleavage Protocol (for fully protected peptide):
-
Wash the dried peptide-resin with DCM (3x).
-
Prepare a cleavage cocktail of 1-2% TFA in DCM.
-
Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes.
-
Filter the resin and collect the filtrate. Repeat the cleavage step with fresh cocktail to ensure complete removal.
-
Combine the filtrates and neutralize with a base such as pyridine or a dilute solution of DIPEA in DCM.
-
Evaporate the solvent under reduced pressure to obtain the protected peptide.
Wang Resin
Loading Protocol:
-
Swell Wang resin (1.0 g, ~0.5-1.0 mmol/g) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve Fmoc-Cys(pMeOBzl)-OH (3 eq. relative to resin loading) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in a minimal amount of DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution and allow it to pre-activate for 10-15 minutes at 0°C.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Agitate the mixture at room temperature for 4-12 hours.
-
To cap unreacted hydroxyl groups, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF and agitate for 1 hour.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Determine the loading as described for the 2-CTC resin.
Cleavage Protocol (for deprotected peptide):
-
Wash the dried peptide-resin with DCM (3x).
-
Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). For peptides containing Cys(pMeOBzl), the addition of a scavenger like 1,2-ethanedithiol (EDT) is recommended to prevent re-attachment of the protecting group.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and wash with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Merrifield Resin
Merrifield resin is traditionally used in Boc-SPPS. The following is a general protocol for loading the first amino acid. Its use in Fmoc-SPPS for C-terminal acids is less common due to the harsh cleavage conditions required, which are generally incompatible with Fmoc-based protecting group strategies.
Loading Protocol (Cesium Salt Method for Boc-SPPS):
-
Dissolve Boc-Cys(pMeOBzl)-OH (1 eq.) in a mixture of ethanol and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness to obtain the cesium salt of the amino acid.
-
Swell Merrifield resin (1.0 g, ~0.5-1.2 mmol/g) in DMF.
-
Add the dried Boc-Cys(pMeOBzl)-OH cesium salt (1.2 eq.) to the swollen resin in DMF.
-
Heat the mixture at 50-60°C for 12-24 hours.
-
Wash the resin with DMF, DMF/water, methanol, and DCM.
-
Dry the resin under vacuum.
Cleavage Protocol (HF Cleavage):
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the apparatus to -5 to 0°C.
-
Carefully condense liquid hydrogen fluoride into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to recover the crude peptide.
Visualizing the Workflow and Key Considerations
To better understand the experimental process and the factors influencing the choice of resin, the following diagrams are provided.
References
A Comparative Guide to Orthogonal Deprotection Strategies in Multi-Cysteine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing multiple cysteine residues is a critical process in the development of complex therapeutics and research tools. The ability to form specific disulfide bonds in a controlled manner is paramount for achieving the desired three-dimensional structure and biological activity. This guide provides an objective comparison of common orthogonal deprotection strategies for multi-cysteine peptides, supported by experimental data, detailed protocols, and workflow visualizations to aid in the rational design of synthetic strategies.
Principles of Orthogonal Cysteine Protection
Orthogonal protection involves the use of multiple protecting groups for cysteine residues within the same peptide, where each type of protecting group can be removed under specific conditions without affecting the others. This strategy allows for the sequential and regioselective formation of disulfide bonds. The selection of an appropriate orthogonal set of protecting groups is dictated by the desired disulfide connectivity and the overall synthetic scheme.
Comparison of Common Orthogonal Cysteine Protecting Groups
The following table summarizes the key characteristics and deprotection conditions for commonly employed cysteine protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Abbreviation | Lability Class | Deprotection Conditions | Reported Cleavage Yield (%) | Key Advantages & Disadvantages |
| Trityl | Trt | Acid-Labile (Standard) | Standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | >95% | Advantages: High cleavage efficiency, cost-effective. Disadvantages: Not orthogonal to standard resin cleavage. |
| 4-Methoxytrityl | Mmt | Acid-Labile (Mild) | 1-2% TFA in DCM with 5% TIS | >90% (optimized) | Advantages: Orthogonal to Trt and Acm, allows for on-resin deprotection. Disadvantages: May require multiple treatments for complete removal. |
| Acetamidomethyl | Acm | Thioether (Oxidative/Heavy Metal Cleavage) | Iodine (I₂), Mercury(II) Acetate (Hg(OAc)₂), Silver Trifluoroacetate (AgOTf) | 67% to near quantitative (Iodine) | Advantages: High stability to acidic and basic conditions, allows for peptide purification before deprotection. Disadvantages: Iodine can modify sensitive residues (Tyr, Trp, Met); heavy metal reagents are toxic. |
| tert-Butyl | tBu | Acid-Labile (Strong Acid) | Trifluoromethanesulfonic acid (TFMSA)/TFA | Variable, often incomplete with TFA alone | Advantages: Stable to standard TFA cleavage. Disadvantages: Requires harsh acidic conditions for complete removal. |
| S-tert-butylthio | StBu | Reductively Labile | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | >95% | Advantages: Orthogonal to acid- and base-labile groups. Disadvantages: Deprotection requires reducing agents. |
| Diphenylmethyl | Dpm | Acid-Labile (Stronger than Trt) | 95% TFA | High | Advantages: More stable to dilute acid than Trt, useful in combination with Mmt. Disadvantages: Less commonly used than Trt. |
| 4-Methoxybenzyl | Mob | Acid-Labile (Strong Acid) | TFA/TIS (98/2) at 37°C | Labile | Advantages: Can be removed with specific TFA/scavenger cocktails.[1] Disadvantages: Potential for partial deprotection under standard cleavage conditions.[1] |
Experimental Protocols
The following are detailed protocols for the selective deprotection of commonly used orthogonal protecting groups and the subsequent validation of the process.
Protocol 1: On-Resin Selective Deprotection of the Mmt Group
This protocol describes the removal of the Mmt group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Mmt-protected peptidyl-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM for 20 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Prepare the deprotection solution: 1% TFA and 5% TIS in DCM.
-
Add the deprotection solution to the resin and gently agitate for 2 minutes.
-
Drain the deprotection solution. The solution will typically appear yellow due to the cleaved Mmt cation.
-
Repeat steps 4 and 5 for a total of 5-10 cycles, or until a small aliquot of resin beads does not produce a yellow color upon addition of the deprotection solution.
-
Wash the resin thoroughly with DCM (5 x 1 min).
-
Neutralize the resin by washing with 10% DIEA in DMF (3 x 2 min).
-
Wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min) and MeOH (3 x 1 min).
-
Dry the resin under vacuum. The resin is now ready for the next step (e.g., on-resin disulfide bond formation or coupling of another amino acid).
Protocol 2: On-Resin Deprotection of the Acm Group and Disulfide Bond Formation
This protocol details the simultaneous removal of the Acm group and the formation of a disulfide bond using iodine while the peptide is on the resin.
Materials:
-
Acm-protected peptidyl-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Iodine (I₂)
-
2% Ascorbic acid in DMF
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the Acm-protected peptidyl-resin in DMF for 20 minutes.
-
Prepare the iodine solution: Dissolve 10 equivalents of I₂ (relative to the resin substitution) in DMF.
-
Add the iodine solution to the resin and shake the mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
-
Once the reaction is complete, drain the iodine solution.
-
Wash the resin with DMF until the filtrate is colorless.
-
To quench any remaining iodine, wash the resin with 2% ascorbic acid in DMF (3 x 5 min), or until the resin and solution are colorless.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum.
Protocol 3: Validation of Orthogonal Deprotection by RP-HPLC and ESI-MS
This protocol outlines the analytical procedure to confirm the selective deprotection and the formation of the desired disulfide-linked peptide.
Materials:
-
Crude peptide cleaved from the resin
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Formic acid (for MS)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Compare the chromatograms of the peptide before and after deprotection. Successful deprotection will result in a shift in the retention time. The appearance of a single major peak corresponding to the desired product indicates high purity.
-
-
ESI-MS Analysis:
-
Collect the fractions from the RP-HPLC corresponding to the major peaks.
-
Alternatively, use an in-line LC-MS system.
-
Prepare the sample in a suitable solvent for mass spectrometry (e.g., 50% ACN/water with 0.1% formic acid).
-
Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the observed molecular weight with the theoretical molecular weight of the starting material, the fully deprotected peptide, and the desired disulfide-bridged product. A mass decrease corresponding to the mass of the protecting group confirms successful deprotection. For disulfide bond formation, a decrease of 2 Da (corresponding to the loss of two protons) from the sum of the two free thiol-containing precursors will be observed.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts and workflows in the orthogonal deprotection of multi-cysteine peptides.
Caption: Strategy for regioselective disulfide bond formation using orthogonal protecting groups.
Caption: Experimental workflow for the validation of orthogonal deprotection in a multi-cysteine peptide.
Caption: Logical relationships of common orthogonal protecting groups and their deprotection conditions.
References
A Comparative Guide to Cysteine Protecting Groups: Impact on Peptide Purity
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides presents a significant challenge. The highly reactive thiol side chain of cysteine necessitates the use of protecting groups to prevent unwanted side reactions during solid-phase peptide synthesis (SPPS). The choice of an appropriate protecting group is critical as it directly influences the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of common cysteine protecting groups, supported by experimental data, to facilitate the selection of the optimal strategy for your research needs.
The efficacy of a cysteine protecting group is primarily determined by its ability to prevent side reactions, such as racemization and β-elimination, while ensuring efficient cleavage under conditions that do not compromise the integrity of the peptide. This comparison focuses on some of the most widely used cysteine protecting groups in Fmoc-based SPPS: Trityl (Trt), Acetamidomethyl (Acm), 4-Methoxytrityl (Mmt), tert-Butyl (tBu), Diphenylmethyl (Dpm), and Tetrahydropyranyl (Thp).
Performance Comparison of Cysteine Protecting Groups
The selection of a cysteine protecting group has a profound impact on the purity of the final peptide product. Side reactions during synthesis, such as racemization and β-elimination, can lead to the formation of impurities that are often difficult to separate from the target peptide. The following table summarizes key performance indicators for common cysteine protecting groups based on available experimental data. It is important to note that the data is compiled from various studies, which may have used different model peptides and analytical conditions.
| Protecting Group | Common Side Reactions | Racemization (%) | Cleavage Conditions | Orthogonal | Key Characteristics |
| Trityl (Trt) | Racemization, β-elimination (less than Acm), S-alkylation[1] | 3.3 - 8.0[1] | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[1] | No (cleaved with peptide)[1] | Most common and cost-effective for routine synthesis.[1] |
| Acetamidomethyl (Acm) | β-elimination (more than Trt) | Generally low | Hg(OAc)₂, I₂, Ag(I) | Yes | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation. |
| 4-Methoxytrityl (Mmt) | S-alkylation | - | 1-2% TFA in DCM | Yes | Allows for on-resin deprotection for selective disulfide bond formation or side-chain modification. |
| tert-Butyl (tBu) | - | - | HF or other strong acids | Yes | Stable to TFA and iodine oxidation; requires harsh cleavage conditions. |
| Diphenylmethyl (Dpm) | Lower racemization than Trt | 1.2 - 6.8 | Standard TFA cleavage cocktail | No (cleaved with peptide) | A valuable alternative to Trt. |
| Tetrahydropyranyl (Thp) | Low racemization and β-elimination | 0.74 | Standard TFA cleavage cocktail | No (cleaved with peptide) | Reported to give superior results compared to S-Trt, S-Dpm, S-Acm, and S-StBu derivatives. |
Racemization data is highly dependent on coupling conditions. The values presented are for comparison under specific reported conditions and may vary.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results. Below are generalized methodologies for the key experiments involved in the synthesis and purity analysis of cysteine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol outlines the general steps for Fmoc-based SPPS.
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF for 5-10 minutes. This step is repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including the cysteine derivative with the selected protecting group) is pre-activated with a coupling reagent (e.g., HCTU) and a base (e.g., DIEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail. The composition of the cleavage cocktail depends on the protecting groups used and the amino acid composition of the peptide. A common cocktail for Trt, Dpm, and Thp protected peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The precipitated peptide is then collected by centrifugation, washed with cold ether, and dried.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the standard method for assessing the purity of synthetic peptides.
-
Sample Preparation: The crude peptide is dissolved in an appropriate solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.
-
Chromatographic Separation: The peptide solution is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (both containing 0.1% TFA) is used to elute the peptide and any impurities.
-
Detection: The elution profile is monitored by UV absorbance, typically at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).
-
Data Analysis: The purity of the peptide is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks in the chromatogram.
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing peptide purity from different cysteine protecting groups, the following diagrams illustrate the key stages.
Figure 1. Experimental workflow for comparing peptide purity.
This diagram illustrates the parallel synthesis of a model peptide using different cysteine protecting groups (PG), followed by cleavage, and subsequent purity analysis by HPLC to compare the outcomes.
Figure 2. Decision pathway for selecting a Cys protecting group.
This logical diagram provides a simplified decision-making framework for researchers to select an appropriate cysteine protecting group based on their specific synthetic requirements.
References
A Head-to-Head Comparison of Cleavage Methods for the p-Methoxybenzyl (pMeOBzl) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The p-methoxybenzyl (pMeOBzl or PMB) ether is a frequently utilized protecting group for hydroxyl functionalities in multi-step organic synthesis due to its relative stability and the variety of methods available for its removal. The selection of an appropriate cleavage method is critical to the success of a synthetic route, depending on the substrate's sensitivity to acidic, oxidative, or other conditions. This guide provides an objective comparison of common pMeOBzl cleavage methods, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Performance Comparison of pMeOBzl Cleavage Methods
The following table summarizes the performance of various reagents for the cleavage of pMeOBzl ethers, highlighting reaction conditions, typical yields, and key considerations.
| Cleavage Method | Reagent(s) | Typical Reaction Conditions | Substrate Scope | Typical Yield (%) | Key Considerations & Selectivity |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | TFA (5-95%) in CH₂Cl₂ with scavengers (e.g., triisopropylsilane, water, thioanisole) | Broad, commonly used in peptide synthesis. | Generally high, often >90% | Can cleave other acid-labile groups (e.g., Boc, trityl). Scavengers are crucial to prevent side reactions from the liberated pMeOBzl cation. |
| Trifluoromethanesulfonic Acid (TfOH) | Catalytic (0.1-0.5 equiv.) TfOH, often with a scavenger (e.g., 1,3-dimethoxybenzene, polymer-supported sulfonamide) in CH₂Cl₂ or dioxane.[1][2] | Primary and secondary alcohols.[2] | 88-94%[2] | Very strong acid, may not be suitable for highly acid-sensitive substrates. Scavengers improve yields and purity.[1] | |
| Hydrochloric Acid (HCl) in Hexafluoro-2-propanol (HFIP) | Catalytic (0.1 equiv.) HCl in a 1:1 mixture of HFIP and CH₂Cl₂. | Carbohydrates. | 81-96% | Mild and highly chemoselective. Tolerates many other protecting groups, including benzyl ethers and some silyl ethers. | |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Stoichiometric DDQ in CH₂Cl₂/H₂O at 0 °C to room temperature. | Broad, widely used for pMeOBzl ethers. | 63-78% (for specific carbohydrate examples) | Orthogonal to acid- and base-labile groups. Can be sensitive to other oxidizable functionalities in the molecule. Reaction progress can be monitored by the color change of DDQ. |
| Ceric Ammonium Nitrate (CAN) | Stoichiometric CAN in acetonitrile/water. | Broad applicability. | Generally high | A strong oxidant that may not be compatible with other sensitive functional groups. | |
| Lewis Acid Cleavage | Zinc(II) Trifluoromethanesulfonate (Zn(OTf)₂) | Catalytic (20 mol%) Zn(OTf)₂ in acetonitrile at room temperature. | Broad, including substrates with acid- and base-sensitive groups. | High | Mild conditions that tolerate a variety of functional groups. |
Experimental Workflows and Mechanisms
The general workflow for a pMeOBzl cleavage reaction involves the reaction setup, monitoring, work-up, and purification. The specific conditions will vary depending on the chosen method.
References
A Comparative Guide to the Stability of p-Methoxybenzyl (pMeOBzl) vs. Other Benzyl-Type Protecting Groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount to achieving high yields and desired molecular complexity. The p-methoxybenzyl (pMeOBzl or PMB) group is a widely utilized protecting group for hydroxyl and other nucleophilic functional groups, offering distinct advantages and disadvantages in stability compared to the parent benzyl (Bzl) group and other substituted analogues. This guide provides an objective, data-driven comparison of the stability of the pMeOBzl group against other common benzyl-type protecting groups, focusing on their cleavage under oxidative, acidic, and reductive conditions.
Relative Stability Under Deprotection Conditions
The stability of benzyl-type protecting groups is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in pMeOBzl, generally decrease the stability of the protecting group towards oxidative and acidic cleavage by stabilizing the formation of cationic intermediates. Conversely, electron-withdrawing groups would be expected to increase stability towards these conditions.
The following diagram illustrates the relative stability and selective cleavage pathways for common benzyl-type protecting groups.
Data Presentation
The following tables summarize quantitative data on the deprotection of various benzyl-type ethers under different reaction conditions, primarily based on the comprehensive study by Horita et al. (1986).[1][2][3][4]
Table 1: Oxidative Deprotection with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
| Protecting Group | Substrate (Alcohol) | Reaction Time (h) | Yield (%) | Reference |
| pMeOBzl | Primary | 0.5 | 95 | [4] |
| Secondary | 0.5 | 98 | ||
| Bzl | Primary | 24 | No Reaction | |
| Secondary | 24 | No Reaction | ||
| 3,4-DMB | Primary | 0.25 | 97 | |
| Secondary | 0.25 | 99 |
Conditions: DDQ (1.2 equiv.), CH₂Cl₂:H₂O (18:1), room temperature.
Table 2: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
| Protecting Group | Substrate (Alcohol) | Reaction Time (min) | Yield (%) | Reference |
| pMeOBzl | Primary | 10 | 90 | |
| Secondary | 15 | 88 | ||
| Bzl | Primary | >24h | No Reaction | |
| Secondary | >24h | No Reaction | ||
| 3,4-DMB | Primary | <5 | ~95 | |
| Secondary | <5 | ~95 |
Conditions: TFA/CH₂Cl₂ (1:1), room temperature. Note: Reaction times and yields can vary significantly with substrate and specific conditions.
Table 3: Reductive Deprotection by Catalytic Hydrogenolysis
| Protecting Group | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| pMeOBzl | 10% Pd/C | 2 | >95 | |
| Bzl | 10% Pd/C | 1 | >95 | |
| 3,4-DMB | Raney Ni | 4 | >90 |
Conditions: H₂ (balloon), MeOH or EtOAc, room temperature. Note: Raney Nickel can sometimes allow for selective hydrogenation in the presence of more labile benzyl-type ethers.
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Oxidative Cleavage of a p-Methoxybenzyl Ether with DDQ
This protocol is adapted from the work of Yonemitsu and Oikawa.
Procedure:
-
To a solution of the p-methoxybenzyl ether (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1, v/v) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv).
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the deprotected alcohol.
Acidic Cleavage of a p-Methoxybenzyl Ether with Trifluoroacetic Acid
This protocol provides a general method for the acid-catalyzed deprotection of pMeOBzl ethers.
Procedure:
-
The p-methoxybenzyl ether (1.0 equiv) is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) (e.g., 10-50% v/v).
-
The reaction is stirred at room temperature and monitored by TLC.
-
Once the starting material is consumed, the reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired alcohol.
Reductive Cleavage of a Benzyl Ether by Catalytic Hydrogenolysis
This is a standard and widely used protocol for the deprotection of benzyl ethers.
Procedure:
-
To a solution of the benzyl ether (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is added 10% Palladium on carbon (Pd/C) (10 mol % Pd).
-
The flask is evacuated and backfilled with hydrogen gas (a balloon is typically sufficient for atmospheric pressure).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 1-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the pad is washed with the reaction solvent.
-
The filtrate is concentrated under reduced pressure to afford the deprotected alcohol.
Conclusion
The choice between pMeOBzl and other benzyl-type protecting groups is a strategic decision that hinges on the overall synthetic plan. The pMeOBzl group offers the significant advantage of being removable under mild oxidative conditions that leave the parent benzyl group and many other functional groups intact, providing a valuable tool for orthogonal protection strategies. However, its increased lability to acidic conditions compared to the benzyl group must be taken into consideration. For syntheses requiring robust protection against acidic reagents, the standard benzyl group remains the superior choice. The 3,4-dimethoxybenzyl (DMB) group, being even more labile than pMeOBzl, is useful when very mild deprotection conditions are required. Ultimately, a thorough understanding of the relative stabilities and the availability of selective deprotection protocols, as outlined in this guide, will enable researchers to make informed decisions in the design and execution of complex organic syntheses.
References
- 1. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]
- 2. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions (1986) | Kiyoshi Horita | 493 Citations [scispace.com]
- 3. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS - Lookchem [lookchem.com]
A Comparative Guide to Cysteine Protecting Groups: Benchmarking H-Cys(pMeOBzl)-OH Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the thiol functionality of cysteine is a critical decision in the chemical synthesis of peptides and proteins. This choice profoundly influences the overall efficiency of solid-phase peptide synthesis (SPPS), the purity of the final product, and the feasibility of constructing complex molecules with multiple disulfide bonds. The p-methoxybenzyl (pMeOBzl, Mob) group, utilized in H-Cys(pMeOBzl)-OH, has been a long-standing choice for cysteine protection. However, the advent of newer protecting groups necessitates a thorough evaluation of their relative performance. This guide provides an objective comparison of this compound with more recent alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Key Performance Metrics in Cysteine Protection
The efficacy of a cysteine protecting group is evaluated based on several key parameters:
-
Stability: The group must be stable throughout the iterative cycles of SPPS, resisting premature cleavage during Nα-Fmoc deprotection (typically with piperidine) and coupling reactions.
-
Deprotection Conditions: The conditions required for removal of the protecting group should be mild enough to avoid degradation of the peptide. Orthogonality, the ability to deprotect one type of group in the presence of others, is crucial for the regioselective formation of multiple disulfide bonds.
-
Yield and Purity: The protecting group strategy should lead to high yields of the desired peptide with minimal side products.
-
Racemization: Cysteine is prone to racemization during activation and coupling. The protecting group can influence the extent of this side reaction.
Performance Comparison of Cysteine Protecting Groups
The following tables summarize the key characteristics and performance of this compound in comparison to a selection of commonly used and newer cysteine protecting groups.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| p-Methoxybenzyl | pMeOBzl, Mob | -CH₂-C₆H₄-OCH₃ | Strong acids (e.g., HF, TFMSA, high concentration TFA cocktails) | Generally stable to Fmoc-SPPS conditions. | Harsh deprotection conditions can be detrimental to sensitive peptides. |
| Trityl | Trt | -C(C₆H₅)₃ | Mildly acidic conditions (e.g., TFA/TIS/H₂O) | Easily cleaved under standard final cleavage conditions. | Can be partially labile to repeated piperidine treatment; may lead to racemization. |
| Acetamidomethyl | Acm | -CH₂-NH-CO-CH₃ | Iodine, mercury(II) acetate, silver(I) salts | Orthogonal to acid-labile protecting groups; stable to TFA. | Deprotection can be sluggish and may require toxic heavy metal reagents. |
| sec-Isoamylthio | SIT | -S-CH(CH₃)CH₂CH₃ | Reducing agents (e.g., DTT, TCEP) | Mild and rapid deprotection; orthogonal to acid-labile groups; reduced racemization compared to Trt and StBu. | Relatively new, so less historical data is available. |
| 2-Methyloxolane-3-thiol | MOT | Reducing agents (e.g., DTT, TCEP) | Mild deprotection conditions. | Newer protecting group with limited comparative data. |
Quantitative Data Summary
Direct quantitative comparisons of this compound with newer protecting groups like SIT and MOT in terms of yield, purity, and racemization under identical conditions are not extensively available in the literature. However, data from various studies can provide valuable insights.
| Protecting Group | Deprotection Time | Reported Cleavage Yield (%) | Racemization |
| pMeOBzl (Mob) | Several hours with heating in high TFA | >90% (with strong acid) | Moderate |
| Trityl (Trt) | 1-3 hours (standard TFA cleavage) | >95% | Can be significant |
| Acetamidomethyl (Acm) | 1-2 hours (with Iodine) | 67% to near quantitative | Low |
| sec-Isoamylthio (SIT) | < 40 minutes (with DTT in DMF/H₂O) | High (qualitative) | Less than Trt and StBu |
| tert-Butylthio (StBu) | 250 minutes (with DTT in DMF/H₂O) | Slower than SIT | More than SIT |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of different protecting groups.
Protocol 1: Deprotection of this compound
Materials:
-
Peptidyl-resin containing Cys(pMeOBzl)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Thioanisole/Water/Triisopropylsilane (TIS) (e.g., 90:5:3:2 v/v/v/v)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for analysis and purification
Procedure:
-
Swell the peptidyl-resin in dichloromethane (DCM) and then dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) for HPLC analysis and purification.
Protocol 2: On-Resin Deprotection of Fmoc-Cys(SIT)-OH
Materials:
-
Peptidyl-resin containing Cys(SIT)
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Prepare a deprotection solution of 0.1 M DTT in DMF containing 5% water.
-
Drain the DMF from the resin and add the DTT deprotection solution.
-
Gently agitate the mixture at room temperature. Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 40 minutes.
-
Once deprotection is complete, thoroughly wash the resin with DMF to remove excess DTT and the cleaved protecting group. The free thiol is now available for on-resin disulfide bond formation or other modifications.
Protocol 3: On-Resin Deprotection of Fmoc-Cys(MOT)-OH
A specific, detailed experimental protocol for the deprotection of Fmoc-Cys(MOT)-OH is not as widely documented as for more established protecting groups. However, as a disulfide-based protecting group similar to SIT, a similar deprotection strategy using a reducing agent is employed.
General Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a deprotection solution of a reducing agent such as DTT or TCEP in a suitable solvent system (e.g., DMF with a small percentage of water and a non-nucleophilic base like N-methylmorpholine (NMM) to facilitate the reaction).
-
Treat the resin with the deprotection solution at room temperature.
-
Monitor the reaction for completeness using HPLC-MS analysis of cleaved aliquots.
-
Thoroughly wash the resin to remove all reagents before proceeding to the next step.
Mandatory Visualizations
Signaling Pathway: Insulin Signaling
Cysteine residues and the disulfide bonds they form are critical for the structure and function of many peptide hormones, including insulin. The correct formation of three disulfide bonds in insulin is essential for its biological activity in regulating glucose metabolism.
Caption: Insulin signaling pathway initiated by the binding of correctly folded insulin.
Experimental Workflow: Regioselective Disulfide Bond Formation
The synthesis of peptides with multiple disulfide bonds, such as conotoxins, requires an orthogonal protection strategy to ensure the correct connectivity. This workflow illustrates the use of two different protecting groups that can be removed under distinct conditions.
Caption: Workflow for regioselective formation of two disulfide bonds.
Conclusion
The choice of a cysteine protecting group is a critical parameter in the synthesis of peptides and proteins. While this compound has been a reliable choice, its requirement for harsh deprotection conditions can be a significant drawback for complex and sensitive peptides. Newer protecting groups, such as the SIT group, offer compelling advantages, including mild and rapid deprotection, orthogonality, and reduced racemization. The selection of the optimal protecting group should be guided by the specific requirements of the target peptide, the overall synthetic strategy, and the desired disulfide bond architecture. For routine syntheses where the peptide is robust, traditional protecting groups may suffice. However, for the synthesis of complex, multi-disulfide-containing peptides, the adoption of modern, orthogonal protecting groups like SIT is highly advantageous and can significantly enhance the efficiency and success of the synthesis.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling H-Cys(pMeOBzl)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling H-Cys(pMeOBzl)-OH, a cysteine derivative. Outlined below are the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods to support your critical work in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure a safe laboratory environment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields conforming to EN166.[1] |
| Hand Protection | Handle with gloves. Choose appropriate chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat. Choose body protection according to the amount and concentration of the substance at the workplace.[1] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator if dust formation is likely or if working in a poorly ventilated area.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, and well-ventilated place.[1][2]
2. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
3. Handling Procedures:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Weigh and handle the solid material in a designated area, such as a weighing enclosure or fume hood, to minimize inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Hygiene Measures:
-
Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the lavatory.
-
Remove any contaminated clothing immediately and wash before reuse.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.
2. Spill and Leak Procedures:
-
Small Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal according to local regulations. Avoid generating dust.
-
Large Spills: In the event of a large spill, sweep up and shovel the material into suitable containers for disposal. Do not allow the product to enter drains.
3. Disposal Method:
-
Dispose of the waste material and its container in accordance with all applicable local, state, and federal regulations. This may involve incineration or other approved methods for chemical waste.
Experimental Protocol Considerations
This compound is a cysteine derivative often used in peptide synthesis. The p-methoxybenzyl (pMeOBzl) group is a protecting group for the thiol side chain of cysteine.
Key Experimental Considerations:
-
Deprotection: The pMeOBzl group is typically removed under strong acidic conditions, such as with anhydrous hydrogen fluoride (HF). This process requires specialized equipment and stringent safety precautions due to the high toxicity and corrosivity of HF.
-
Alternative Protecting Groups: For standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, other cysteine derivatives with more labile protecting groups like Trityl (Trt) are often preferred as they can be cleaved with milder acids like trifluoroacetic acid (TFA).
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
